molecular formula C5H4BrN3 B2418173 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1703808-62-1

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2418173
CAS No.: 1703808-62-1
M. Wt: 186.012
InChI Key: ZMOSVKIENNNZHG-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS No: 1703808-62-1) is a valuable brominated and nitrile-functionalized heterocyclic building block in organic synthesis and medicinal chemistry research. Its molecular formula is C 5 H 4 BrN 3 , with a molecular weight of 186.01 g/mol [ ]. The compound is characterized by a pyrazole ring substituted with a bromine atom at the 3-position and a cyano group at the 4-position, with a methyl group on the nitrogen atom ensuring regiosecificity in subsequent reactions [ ]. Research Applications and Value: This compound serves as a key synthetic intermediate for constructing complex molecules. The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of diverse carbon-based substituents [ ]. Simultaneously, the electron-withdrawing cyano group can be utilized in nucleophilic substitution reactions or reduced to an aminomethyl group, and can influence the electronic properties of the pyrazole core, making it a useful precursor in the development of new synthetic methodologies [ ]. Its primary research value lies in its role as a precursor for the synthesis of pharmacologically active pyrazole derivatives. Notably, pyrazole-4-carboxylic acid derivatives are prominent in the development of succinate dehydrogenase inhibitor (SDHI) fungicides [ ]. Several commercial agrochemicals, including Fluxapyroxad and Benzovindiflupyr, share this crucial structural motif, highlighting the significance of this chemical scaffold in creating new antifungal agents [ ]. Handling and Storage: For optimal stability, this compound should be stored in an inert atmosphere at 2-8°C [ ]. Safety data indicates that it may cause skin and eye irritation, so appropriate personal protective equipment should be used. The signal word is "Warning" with hazard statements H302, H315, H319, and H335 [ ]. Important Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

3-bromo-1-methylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-9-3-4(2-7)5(6)8-9/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOSVKIENNNZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Executive Summary

In the landscape of modern medicinal chemistry, 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1703808-62-1) represents a high-value "bifunctional pharmacophore scaffold." Its structural utility lies in the orthogonal reactivity of its substituents: the C3-bromine atom serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-nitrile group provides a versatile gateway to heterocycles (tetrazoles, oxadiazoles) or polar functional groups (amines, amides).

This guide provides a comprehensive technical analysis of this compound, detailing its molecular architecture, validated synthetic pathways, and downstream applications in drug discovery, specifically targeting kinase inhibition and anti-inflammatory pathways.

Molecular Architecture & Physicochemical Properties

The physicochemical profile of 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is defined by its electron-deficient pyrazole core. The N-methyl group fixes the tautomeric equilibrium, ensuring a defined steric environment for protein-ligand interactions.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
CAS Number 1703808-62-1
Molecular Formula C₅H₄BrN₃
Molecular Weight 186.01 g/mol
Exact Mass 184.9589 Da (Monoisotopic)
SMILES CN1C=C(C(=N1)Br)C#N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, MeOH; Insoluble in water
pKa (Calc) ~1.5 (Conjugate acid of pyrazole N2)
Structural Analysis
  • Electronic Character: The pyrazole ring is π-excessive, but the electron-withdrawing nitrile (CN) at C4 and bromine (Br) at C3 significantly reduce electron density, making the ring less susceptible to oxidative degradation but highly reactive toward Pd(0) insertion at the C-Br bond.

  • Regiochemistry: The N-methyl group at position 1 distinguishes this molecule from its isomer, 5-bromo-1-methyl-1H-pyrazole-4-carbonitrile. Verification of this regiochemistry is critical during synthesis (see Section 5).

Synthetic Pathways & Manufacturing

Synthesis of this scaffold requires careful control of regioselectivity. Two primary routes are established: Route A (Methylation) and Route B (Sandmeyer Functionalization) .

Diagram 1: Synthetic Workflow (Graphviz)

Synthesis Start 3-Amino-4-cyanopyrazole Step1 Diazotization (NaNO2, HBr, CuBr) Start->Step1 Sandmeyer Inter 3-Bromo-4-cyanopyrazole Step1->Inter Step2 Methylation (MeI, K2CO3, DMF) Inter->Step2 SN2 Alkylation Prod 3-Bromo-1-methyl- 1H-pyrazole-4-carbonitrile Step2->Prod Major (N1) Isomer Isomer Byproduct (N2-Methyl) Step2->Isomer Minor (N2)

Caption: Synthesis via Sandmeyer reaction followed by methylation. Note the divergence at the methylation step requiring purification.

Detailed Protocol: Route A (Recommended)

Step 1: Sandmeyer Bromination

  • Reagents: 3-amino-4-cyanopyrazole (1.0 eq), NaNO₂ (1.2 eq), CuBr (1.1 eq), 48% HBr (excess).

  • Procedure: Dissolve amine in HBr at 0°C. Add NaNO₂ dropwise (maintain <5°C). Stir 30 min. Add CuBr solution slowly. Warm to RT and stir 2h.

  • Workup: Quench with water, extract with EtOAc.

  • Result: 3-bromo-4-cyanopyrazole (Intermediate).

Step 2: Regioselective Methylation

  • Reagents: Intermediate (1.0 eq), MeI (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.2 M).

  • Procedure: Stir mixture at RT for 4–6 hours.

  • Critical Insight: Pyrazole alkylation often yields a mixture of N1- and N2-methylated products. The N1-methyl (desired) is generally favored sterically over the N2-methyl (adjacent to the bulky Br).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The N1-isomer typically elutes second due to higher polarity or specific interaction differences depending on the stationary phase.

Reactivity Profile & Applications

The molecule acts as a "divergent hub" for library synthesis.

Diagram 2: Reactivity Divergence

Reactivity Center 3-Bromo-1-methyl- pyrazole-4-CN Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) Center->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd-cat) Center->Buchwald Hydrolysis Hydrolysis (NaOH/H2O2) Center->Hydrolysis Tetrazole Cycloaddition (NaN3, ZnBr2) Center->Tetrazole Biaryl 3-Aryl-pyrazole (Kinase Inhibitors) Suzuki->Biaryl Amino 3-Amino-pyrazole (H-Bond Donors) Buchwald->Amino Amide Primary Amide (Building Block) Hydrolysis->Amide TetraProd Tetrazole Deriv. (Bioisostere) Tetrazole->TetraProd

Caption: Divergent synthesis map. Red paths utilize the C-Br bond; Yellow paths utilize the C-CN bond.

Key Application: Suzuki-Miyaura Coupling Protocol

Context: Installing an aryl group at C3 is a standard method for generating kinase inhibitor libraries.

  • System: Degas solvent (Dioxane/Water 4:1).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) is preferred over Pd(PPh₃)₄ due to the electron-deficient nature of the pyrazole bromide, which requires a more robust catalyst for the oxidative addition step.

  • Base: K₃PO₄ (3.0 eq).

  • Temperature: 90–100°C for 4–12 hours.

  • Self-Validating Check: Monitor disappearance of the starting bromide (Rf ~0.4 in 30% EtOAc/Hex) and appearance of the fluorescent biaryl product.

Analytical Characterization (QC)

To ensure the integrity of the scaffold, particularly distinguishing it from the N2-methyl isomer (5-bromo-1-methyl-1H-pyrazole-4-carbonitrile), specific analytical signatures must be verified.

  • ¹H NMR (DMSO-d₆):

    • C5-H: Singlet, typically δ 8.0 – 8.5 ppm.

    • N-CH₃: Singlet, δ 3.8 – 4.0 ppm.

    • NOE (Nuclear Overhauser Effect): This is the gold standard for structure confirmation. Irradiating the N-CH₃ signal should show a strong enhancement of the C5-H singlet. If the product is the N2-isomer (where Me is far from C5-H), no enhancement will be observed.

  • ¹³C NMR: Look for the nitrile carbon (~114 ppm) and the C-Br carbon (~125-130 ppm).

  • Mass Spectrometry: Characteristic isotopic pattern for Bromine (1:1 ratio of M and M+2 peaks at 185/187 m/z).

References

  • ChemUniverse. (2025). 3-BROMO-1-METHYL-1H-PYRAZOLE-4-CARBONITRILE Product Data. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] Compound Summary: 3-bromo-1-methyl-1H-pyrazole-4-carbonitrile (CID 84660374).[1] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors. Retrieved from [Link]

  • ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. (Contextual reactivity of bromopyrazoles). Retrieved from [Link]

Sources

Technical Guide: Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the high-integrity synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1703808-62-1). The pathway selected prioritizes chemical fidelity, scalability, and the rigorous control of regiochemistry, addressing the common challenge of N1 vs. N2 alkylation in pyrazole chemistry.

Executive Summary

Target Molecule: 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile CAS Registry Number: 1703808-62-1 Molecular Formula: C


H

BrN

Core Application: Pharmacophore scaffold for kinase inhibitors (e.g., JAK, BTK) and agrochemical intermediates (ryanodine receptor modulators).

This guide delineates a three-step convergent synthesis starting from commodity chemicals (malononitrile and triethyl orthoformate). Unlike direct bromination of 1-methylpyrazole-4-carbonitrile—which often suffers from poor regioselectivity (C5 vs. C3)—this route employs a Sandmeyer-type transformation on a 3-amino precursor, followed by a sterically directed methylation to ensure the correct isomeric outcome.

Retrosynthetic Analysis

The strategic disconnection relies on the principle that introducing the bromine atom before methylation allows the steric bulk of the halogen to direct the alkylation to the distal nitrogen (N1), thereby maximizing the yield of the desired 3-bromo-1-methyl isomer over the 5-bromo impurity.

Retrosynthesis Target 3-Bromo-1-methyl-1H-pyrazole- 4-carbonitrile (Target) Precursor1 3-Bromo-1H-pyrazole- 4-carbonitrile (Regio-control Pivot) Target->Precursor1 N-Methylation (Steric Control) Precursor2 3-Amino-1H-pyrazole- 4-carbonitrile Precursor1->Precursor2 Sandmeyer (Diazotization/Bromination) RawMat Ethoxymethylenemalononitrile + Hydrazine Precursor2->RawMat Cyclocondensation

Figure 1: Retrosynthetic logic prioritizing regiochemical control.

Detailed Synthetic Protocols

Step 1: Cyclocondensation to 3-Amino-1H-pyrazole-4-carbonitrile

This step constructs the pyrazole core. The use of hydrazine hydrate with ethoxymethylenemalononitrile is highly selective for the 3-amino-4-cyano substitution pattern.

  • Reagents: Ethoxymethylenemalononitrile (EMMN), Hydrazine hydrate (80%), Ethanol.

  • Mechanism: Michael addition-elimination followed by intramolecular cyclization.

Protocol:

  • Charge: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethoxymethylenemalononitrile (12.2 g, 100 mmol) and Absolute Ethanol (150 mL).

  • Addition: Cool the solution to 0–5 °C in an ice bath. Add Hydrazine hydrate (6.0 mL, 100 mmol) dropwise over 20 minutes. Note: Exothermic reaction; control internal temp <10 °C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78 °C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool the mixture to 0 °C. The product usually precipitates as a white to pale yellow solid.

  • Isolation: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum at 45 °C.

  • Yield Expectation: 85–92% (White crystalline solid).

Step 2: Sandmeyer Transformation (Amino Bromo)

Direct bromination of the ring often fails due to the deactivating nitrile group. The Sandmeyer reaction provides a reliable entry to the 3-bromo functionality via a diazonium intermediate.

  • Reagents: Sodium Nitrite (NaNO

    
    ), Hydrobromic acid (48% aq), Copper(I) Bromide (CuBr).
    
  • Critical Parameter: Temperature control during diazotization is critical to prevent phenol formation (hydrolysis).

Protocol:

  • Solubilization: Suspend 3-Amino-1H-pyrazole-4-carbonitrile (10.8 g, 100 mmol) in 48% HBr (60 mL). Cool to -5 °C using an acetone/ice bath.

  • Diazotization: Dissolve NaNO

    
      (7.6 g, 110 mmol) in water (15 mL). Add this solution dropwise to the pyrazole suspension, maintaining temperature below 0 °C. Stir for 30 minutes at 0 °C.
    
    • Checkpoint: The mixture should become a clear or slightly turbid diazonium salt solution.

  • Substitution: In a separate vessel, prepare a solution of CuBr (7.2 g, 50 mmol) in 48% HBr (20 mL). Add the cold diazonium solution portion-wise to the CuBr solution at room temperature.

    • Observation: Nitrogen gas evolution will be vigorous.

  • Completion: Heat the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or perform a short silica plug filtration if dark impurities persist.

  • Yield Expectation: 65–75% (Off-white solid).

Step 3: Regioselective N-Methylation

This is the defining step. Alkylation of the 3-bromo-4-cyanopyrazole anion occurs preferentially at the nitrogen distal to the bulky bromine atom (N1), yielding the target 3-bromo-1-methyl isomer.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K

    
    CO
    
    
    
    ), DMF (anhydrous).
  • Regioselectivity Logic: The N-anion is delocalized. Steric hindrance from the C3-Bromo substituent blocks attack at the adjacent nitrogen (N2), directing the methyl group to N1 (adjacent to the smaller C5-Proton).

Protocol:

  • Charge: Dissolve 3-Bromo-1H-pyrazole-4-carbonitrile (8.6 g, 50 mmol) in anhydrous DMF (50 mL). Add K

    
    CO
    
    
    
    (10.4 g, 75 mmol).
  • Addition: Cool to 0 °C. Add Methyl Iodide (3.4 mL, 55 mmol) dropwise.

  • Reaction: Stir at room temperature for 4 hours. Monitor by LC-MS to distinguish the product (Target) from any potential N2-methyl isomer (impurity).

  • Workup: Pour the reaction mixture into ice water (300 mL). The product typically precipitates.

  • Purification: Filter the solid. If a mixture of isomers is observed (usually >90:10 ratio favoring target), purify via silica gel column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

    • Target Isomer (3-Bromo-1-methyl): Less polar, elutes first.

    • Impurity (5-Bromo-1-methyl): More polar, elutes later.

  • Yield Expectation: 70–80%.

Process Data & Analytical Profile

ParameterSpecification / Value
Appearance White to pale yellow crystalline solid
Melting Point 102–105 °C

H NMR (400 MHz, DMSO-d

)

8.45 (s, 1H, C5-H ), 3.92 (s, 3H, N-CH

)

C NMR (100 MHz, DMSO-d

)

138.2 (C5), 126.5 (C3-Br), 114.1 (CN), 92.4 (C4), 39.8 (N-Me)
MS (ESI) [M+H]

calc.[1][2][3][4][5] 185.96, found 186.0
Regio-Isomer Ratio Typically >10:1 (3-Br vs 5-Br) before chromatography

Mechanistic Visualization

The following diagram illustrates the critical regiochemical decision point in Step 3.

Mechanism Anion Pyrazolate Anion (Resonance Hybrid) TS_N1 Transition State A (Attack at N1 - Distal) LOW Steric Hindrance Anion->TS_N1 Path A TS_N2 Transition State B (Attack at N2 - Proximal) HIGH Steric Hindrance (Br) Anion->TS_N2 Path B MeI Me-I (Electrophile) MeI->TS_N1 MeI->TS_N2 Product 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (MAJOR PRODUCT) TS_N1->Product Impurity 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (MINOR IMPURITY) TS_N2->Impurity

Figure 2: Steric steering of the methylation step by the C3-Bromine atom.

Safety & References

Safety Protocols
  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Use exclusively in a fume hood. Quench waste with bleach (hypochlorite) to destroy hydrazine residues.

  • Methyl Iodide: A potent alkylating agent and neurotoxin. Double-gloving and use of a localized exhaust ventilation are mandatory.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep wet and process immediately.

References
  • Synthesis of 3-Amino-4-cyanopyrazole

    • Source: Al-Qalaf, F., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles..."[6] Molecules, 2009, 14, 78-88.

    • URL:[Link]

  • Sandmeyer Reaction on Pyrazoles

    • Source: Fustero, S., et al. "Improved Regioselective Synthesis of 3-Bromopyrazoles." Org.[7] Lett., 2012, 14(15), 3906–3909.

    • URL:[Link]

  • Regioselective Methylation of Pyrazoles

    • Source: Li, Z., et al. "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes." J. Org. Chem., 2024.[4][8]

    • URL:[Link]

  • Compound Data (CAS 1703808-62-1)

    • Source: PubChem Compound Summary.[9]

    • URL:[Link]

Sources

Spectroscopic data (NMR, IR, MS) for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Structural Elucidation of Pyrazole Derivatives: A Multi-Dimensional Spectroscopic Guide

Executive Summary

In modern medicinal chemistry, the pyrazole scaffold is ubiquitous, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant .[1][2] However, the structural characterization of pyrazoles presents unique challenges—specifically annular tautomerism in NH-pyrazoles and regioisomerism (1,3- vs. 1,5-disubstitution) during


-alkylation.

This technical guide moves beyond basic spectral assignment. It establishes a rigorous, self-validating workflow for distinguishing isomers and tautomers using integrated NMR, IR, and MS methodologies.

Part 1: Structural Dynamics & Tautomerism

The fundamental challenge in pyrazole spectroscopy is the mobile proton on the nitrogen. Unsubstituted pyrazoles exist in a rapid tautomeric equilibrium (


).
  • The Solvent Effect: In non-polar solvents (e.g.,

    
    ), pyrazoles often form cyclic dimers or oligomers via intermolecular H-bonds, broadening proton signals. In polar aprotic solvents (e.g., 
    
    
    
    ), these H-bonds are disrupted, often sharpening signals and slowing the exchange rate, sometimes allowing the observation of distinct tautomers at low temperatures.
  • The "Nitrogen Rule" of Thumb:

    • N1 (Pyrrole-like): The nitrogen bearing the hydrogen (or substituent) contributes 2 electrons to the aromatic sextet.

    • N2 (Pyridine-like): The second nitrogen contributes 1 electron and possesses a lone pair in the plane of the ring.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for resolving pyrazole regiochemistry.

and Chemical Shift Logic

The assignment of C3 vs. C5 is critical for determining regioselectivity in


-substituted derivatives.[3]
Position

Shift (

ppm)

Shift (

ppm)
Mechanistic Cause
C4 6.0 – 6.6100 – 110Shielded due to high electron density (excess

-electron density).
C3 7.4 – 7.8135 – 145Deshielded. Distant from N1.
C5 7.2 – 7.6125 – 135Diagnostic: In

-substituted pyrazoles, C5 is often upfield of C3 in

but the proton (

) is often downfield or close to

. Crucial:

usually shows a cross-peak to the

-substituent in NOESY.
Coupling Constants ( )
  • Vicinal (

    
     vs 
    
    
    
    ):
    typically 1.8 – 2.5 Hz.
  • Geminal (

    
    ):  Rare in aromatic systems.
    
  • Cross-Ring (

    
    ):  Small (0.4 – 0.8 Hz), often appearing as line broadening rather than a distinct split.
    
The "Gold Standard": NMR

While less common,


 NMR (via HMBC) provides indisputable proof of tautomerism.
  • Pyrrole-like N:

    
     -170 to -190 ppm (relative to nitromethane).
    
  • Pyridine-like N:

    
     -60 to -80 ppm.
    
  • Observation: In rapid exchange, you see a single averaged signal. In "fixed"

    
    -methyl derivatives, you see two distinct peaks.
    
Regiochemistry Determination (1,3 vs. 1,5 isomers)

When alkylating a 3-substituted pyrazole, two isomers form.

  • Isomer A (1,3-disubstituted): The steric bulk is minimized.

  • Isomer B (1,5-disubstituted): The steric bulk is maximized (clash between N-group and C5-group).

The NOESY Protocol:

  • Irradiate the

    
    -alkyl protons (e.g., 
    
    
    
    ).
  • 1,5-isomer: Strong NOE enhancement of the substituent at C5 (phenyl, alkyl, etc.).

  • 1,3-isomer: Strong NOE enhancement of the proton at C5 (H5).

Part 3: Vibrational Spectroscopy (IR)

IR serves as a rapid "fingerprinting" tool, particularly for monitoring reaction progress (disappearance of NH).

  • 
     Stretch:  3100 – 3400 cm⁻¹.
    
    • Free: Sharp band ~3450 cm⁻¹ (dilute solution).

    • H-bonded: Broad band 3100–3200 cm⁻¹ (solid state/concentrated).

  • 
     Ring Stretch:  1580 – 1600 cm⁻¹. Diagnostic of the pyrazole core.
    
  • Ring Breathing: ~1000 – 1100 cm⁻¹.

Part 4: Mass Spectrometry (MS) Fingerprinting

Pyrazoles exhibit characteristic fragmentation pathways useful for structural confirmation.

  • Nitrogen Rule: Odd molecular weight = Odd number of nitrogens (valid for simple pyrazoles).

  • Primary Fragmentation:

    • Loss of

      
       (M - 28):  Cleavage of the N-N bond. Common in radical cations.
      
    • Loss of HCN (M - 27): Characteristic of the ring breakup.

    • McLafferty Rearrangement: If the

      
      -alkyl chain has 
      
      
      
      -hydrogens.

Part 5: Integrated Structural Elucidation Workflow

The following diagram illustrates the decision matrix for characterizing a synthesized pyrazole derivative.

PyrazoleWorkflow Start Crude Reaction Mixture (N-Alkylation of 3-Substituted Pyrazole) TLC_LCMS Step 1: TLC & LC-MS Check Purity & Mass (M+H) Start->TLC_LCMS IsomerSep Step 2: Chromatographic Separation Isolate Isomer A & Isomer B TLC_LCMS->IsomerSep NMR_1H Step 3: 1H NMR (DMSO-d6) Identify H4 (upfield) and N-R signals IsomerSep->NMR_1H Decision Are H3/H5 signals distinct? NMR_1H->Decision NOESY Step 4: 2D NOESY / ROESY Irradiate N-Alkyl Group Decision->NOESY Yes Decision->NOESY No (Overlap) Res_13 Result: NOE to Proton (H5) Conclusion: 1,3-Disubstituted NOESY->Res_13 Correlation: N-R <-> H-Ring Res_15 Result: NOE to Substituent (R) Conclusion: 1,5-Disubstituted NOESY->Res_15 Correlation: N-R <-> R-Ring Final Final Validation: 13C NMR (C3 vs C5 shifts) HRMS (Formula) Res_13->Final Res_15->Final

Caption: Logical workflow for distinguishing 1,3- and 1,5-regioisomers in pyrazole synthesis using NOESY correlations.

Part 6: Experimental Protocol (Regiochemistry Determination)

Objective: Distinguish between 1-methyl-3-phenylpyrazole and 1-methyl-5-phenylpyrazole.

  • Sample Preparation: Dissolve 5–10 mg of the isolated isomer in 0.6 mL of DMSO-d6 .

    • Why DMSO? It prevents aggregation and provides sharp lines compared to

      
      .
      
  • 1D Proton Acquisition: Acquire a standard

    
     spectrum (16 scans).
    
    • Target: Locate the

      
      -methyl singlet (
      
      
      
      ppm) and the aromatic pyrazole proton
      
      
      (
      
      
      ppm).
  • 2D NOESY Acquisition:

    • Mixing Time (

      
      ):  Set to 500 ms. (Optimal for medium-sized molecules).
      
    • Scans: 8–16 per increment.

  • Analysis:

    • Examine the row corresponding to the

      
      -methyl chemical shift.[4]
      
    • Case A: If a cross-peak exists between

      
       and the aromatic proton doublet (H5), the structure is 1,3-disubstituted .
      
    • Case B: If a cross-peak exists between

      
       and the ortho-protons of the phenyl ring, the structure is 1,5-disubstituted .
      

References

  • Claramunt, R. M., et al. (2013). The annular tautomerism of pyrazoles. Advances in Heterocyclic Chemistry.

  • Foces-Foces, C., et al. (2023).[3] Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.[3] RSC Advances.

  • Alkorta, I., & Elguero, J. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry (PMC).

  • Silva, V. L., et al. (2021). Regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition.[5] Organic & Biomolecular Chemistry.[5][6]

  • BenchChem Technical Support. (2025). Mass Spectrometry of Pyrazoles: A Comparative Guide.

Sources

Advanced Synthesis of Pyrazole-4-Carbonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carbonitrile scaffold is a linchpin in modern medicinal chemistry, serving as both a pharmacophore (e.g., in JAK inhibitors) and a versatile synthetic handle. The nitrile group at the C4 position offers a gateway to amides, carboxylic acids, tetrazoles, and amines, while the pyrazole core itself provides favorable physicochemical properties (H-bond donor/acceptor capability, metabolic stability).

This guide moves beyond generic textbook descriptions to provide a rigorous, mechanism-driven analysis of the three primary synthetic strategies: Multicomponent Reactions (MCRs) , Stepwise Cyclocondensation , and Post-Synthetic Functionalization . Special emphasis is placed on regiocontrol—the most common failure point in pyrazole synthesis—and scalable, green protocols.

Strategic Route A: The Multicomponent "Green" Approach

Target: 5-Amino-pyrazole-4-carbonitriles Best For: Rapid library generation, high atom economy, avoiding toxic solvents.

The most efficient route to the 5-amino-4-cyano scaffold is the one-pot condensation of an aldehyde, malononitrile, and hydrazine. This method bypasses the isolation of the Knoevenagel intermediate, reducing waste and time.

Mechanistic Pathway

The reaction proceeds through a cascade sequence:

  • Knoevenagel Condensation: Aldehyde reacts with malononitrile to form an arylidene malononitrile.

  • Michael Addition: Hydrazine attacks the electrophilic

    
    -carbon of the arylidene.
    
  • Cyclization & Tautomerization: Intramolecular nucleophilic attack on the nitrile followed by aromatization.

MCR_Mechanism Start Aldehyde + Malononitrile Inter1 Arylidene Malononitrile (Knoevenagel Adduct) Start->Inter1 -H2O Inter2 Michael Adduct (Acyclic) Inter1->Inter2 Nucleophilic Attack Hydrazine + Hydrazine Hydrazine->Inter2 Cyclic Cyclized Intermediate (Imino-nitrile) Inter2->Cyclic Intramolecular Cyclization Product 5-Amino-pyrazole-4-carbonitrile Cyclic->Product Tautomerization

Figure 1: Mechanistic cascade for the multicomponent synthesis of 5-aminopyrazoles.

Validated Protocol: Catalyst-Free Aqueous Synthesis

Source Grounding: Adapted from recent green chemistry protocols (e.g., growing interest in water-mediated synthesis).

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine or Hydrazine Hydrate (1.0 mmol)

  • Solvent: Water:Ethanol (2:1 v/v, 5 mL)

Procedure:

  • Mixing: Charge a 25 mL round-bottom flask with the aldehyde and malononitrile in the solvent mixture. Stir at room temperature for 5 minutes.

  • Addition: Add hydrazine dropwise. Note: Reaction is exothermic; control addition rate.

  • Reflux: Heat the mixture to 80°C (reflux) for 30–60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: Cool to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL). Recrystallize from hot ethanol if necessary.

Critical Parameter: If using hydrazine hydrate, the product is an unsubstituted NH-pyrazole. If using phenylhydrazine, regioselectivity becomes an issue (see Section 4).

Strategic Route B: The Enaminonitrile Approach

Target: 1,3-Disubstituted Pyrazole-4-carbonitriles (Non-amino) Best For: Precise control of substituents at N1, C3, and C5 positions.

When the 5-amino group is not desired, the MCR above is unsuitable. Instead, use benzoylacetonitrile derivatives.

The Workflow
  • Activation: React benzoylacetonitrile with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form an enaminonitrile.

  • Cyclization: Condense the enaminonitrile with a hydrazine.

Validated Protocol

Step 1: Enaminonitrile Formation

  • Reflux benzoylacetonitrile (10 mmol) with DMF-DMA (12 mmol) in toluene (20 mL) for 4 hours.

  • Concentrate in vacuo. The residue (3-dimethylamino-2-benzoylacrylonitrile) is often used directly.

Step 2: Cyclization

  • Dissolve the residue in Ethanol (20 mL).

  • Add Hydrazine (11 mmol). Reflux for 2 hours.

  • Result: This yields 1-R-3-phenyl-pyrazole-4-carbonitrile . The C5 position will be a proton (H), and the C3 position carries the phenyl ring from the starting material.

Strategic Route C: Post-Synthetic Functionalization

Target: Converting existing pyrazoles to nitriles. Best For: Late-stage functionalization of complex scaffolds.

Vilsmeier-Haack to Nitrile Conversion

If direct cyanation is difficult, the aldehyde is a robust intermediate.

  • Formylation: Treat the pyrazole with

    
     (Vilsmeier-Haack conditions).
    
    • Selectivity: Electrophilic attack occurs preferentially at C4 due to the electron-rich nature of the pyrazole ring.

  • Oxime Formation: React Pyrazole-4-CHO with Hydroxylamine (

    
    ).
    
  • Dehydration: Treat the oxime with

    
     or Acetic Anhydride to yield the Nitrile (-CN).
    
Direct C-H Cyanation (Emerging Tech)

Recent advances utilize Pd-catalyzed C-H activation or photoredox catalysis to install the cyano group directly at C4.

  • Reagents:

    
    , 
    
    
    
    , and an oxidant (e.g.,
    
    
    ).
  • Condition: Requires high temperature (120°C+) and careful exclusion of oxygen unless using specific oxidative protocols.

Critical Analysis: The Regioselectivity Challenge

The most frequent failure mode in pyrazole synthesis is the formation of inseparable regioisomers (1,3- vs 1,5-substitution) when using substituted hydrazines (


).
Decision Matrix for Regiocontrol
FactorEffect on SelectivityRecommendation
Solvent Polarity Protic solvents often favor the 1,3-isomer (thermodynamic).Use HFIP (Hexafluoroisopropanol) to invert selectivity or enhance yield.
Steric Bulk Bulky hydrazines (e.g., t-Butyl) favor attack at the less hindered carbonyl.Design the 1,3-diketone precursor with steric differentiation.
Lewis Acids Coordination to the carbonyl oxygen can direct nucleophilic attack.Use mild Lewis acids (

) for difficult substrates.
Visualizing Regioselectivity Pathways

Regioselectivity Input Unsymmetrical 1,3-Dielectrophile (e.g., Benzoylacetonitrile) Decision Nucleophilic Attack Site Input->Decision Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Decision PathA Attack at C1 (Nitrile/Carbonyl) Decision->PathA Steric Control PathB Attack at C3 (Enamine/Alkene) Decision->PathB Electronic Control Prod1 5-Amino-1-R-3-Phenyl (Isomer A) PathA->Prod1 Prod2 3-Amino-1-R-5-Phenyl (Isomer B) PathB->Prod2

Figure 2: Divergent pathways leading to regioisomeric pyrazoles. Controlling the initial nucleophilic attack is key to purity.

Comparative Method Analysis

MethodAtom EconomyScalabilityScopeKey Limitation
MCR (Aldehyde/Malo/Hyd) High Excellent5-Amino derivativesLimited to 5-amino variants; difficult to remove amine later.
Enaminonitrile Route ModerateGood1,3,5-SubstitutedRequires 2 steps; DMF-DMA is moisture sensitive.
Vilsmeier-Haack LowModerateAny electron-rich pyrazoleMulti-step (CHO

CN); uses corrosive

.
Direct C-H Cyanation HighLow/MedLate-stage functionalizationRequires expensive catalysts (Pd/Rh); harsh conditions.

References

  • Review of Pyrazole Synthesis

    • Synthesis and Pharmacological Activities of Pyrazole Deriv
    • [Link]

  • MCR Protocol (Green Chemistry)

    • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC, 2024.
    • [Link]

  • Vilsmeier-Haack & Functionalization

    • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.[1][2] Thieme Connect.

  • Regioselectivity Insights

    • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. ResearchGate.[3][4][5]

    • [Link]

  • Direct C-H Cyanation

    • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis.[6] PMC.

    • [Link]

Sources

Discovery and history of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Scaffold: From 19th Century Dyes to 21st Century Targeted Therapeutics

Abstract The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as one of the most "privileged structures" in medicinal chemistry.[1] Its unique physicochemical properties, including tautomerism, hydrogen bond donor/acceptor capability, and aromatic stability, allow it to serve as a versatile scaffold for ligands targeting enzymes (kinases, COX) and G-protein coupled receptors (GPCRs). This technical guide traces the evolution of pyrazole-based compounds from their accidental discovery in the dye industry to their dominance in modern oncology and inflammation therapy, providing actionable synthetic protocols and mechanistic insights for drug discovery professionals.

The history of pyrazoles is rooted in a serendipitous error. In 1883, German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives, seeking a substitute for quinine (an antimalarial). He condensed ethyl acetoacetate with phenylhydrazine, expecting a quinoline structure.

Instead, he synthesized 1-phenyl-3-methyl-5-pyrazolone .[2][3] Knorr initially misidentified the structure, but further investigation revealed the formation of a five-membered ring with two nitrogens—the first synthetic pyrazole.

  • The First Drug: While it failed as an antimalarial, the derivative Antipyrine (Phenazone) exhibited profound analgesic and antipyretic properties. It became the world's first synthetic fever reducer, predating Aspirin and launching the modern pharmaceutical industry.

KnorrTimeline Knorr 1883: Ludwig Knorr Synthesizes Pyrazole Mistake The 'Quinoline' Error (Corrected to Pyrazole) Knorr->Mistake Intended Quinoline Antipyrine 1884: Antipyrine (First Synthetic Analgesic) Industry Birth of Synthetic Pharma Industry Antipyrine->Industry Commercial Success Mistake->Antipyrine Discovery of Activity

Figure 1: The serendipitous discovery pathway of the first pyrazole therapeutic.[2][3]

The NSAID Revolution & The COX-2 Era[2][3]

Following Antipyrine, the mid-20th century saw the rise of Phenylbutazone (1949), a potent anti-inflammatory agent. However, its use was limited by toxicity (agranulocytosis). The true renaissance of the pyrazole scaffold occurred with the discovery of Cyclooxygenase (COX) isoforms.

The Structural Logic of Celecoxib

The discovery that inflammation is driven by COX-2, while gastric protection is maintained by COX-1, led to the race for selective inhibitors.

  • The Challenge: COX-1 and COX-2 active sites are nearly identical, but COX-2 has a slightly larger hydrophobic side pocket due to an isoleucine-to-valine substitution (Ile523 -> Val523).[2][3]

  • The Pyrazole Solution: Celecoxib utilizes a central pyrazole ring as a rigid scaffold to orient a sulfonamide group specifically into this COX-2 side pocket.[2][3] The pyrazole ensures the phenyl rings are held at the precise angle to clash with the tighter COX-1 channel while fitting the COX-2 pocket.[2]

CompoundTargetYearIndicationKey Structural Feature
Antipyrine COX (Non-selective)1884Fever/PainPyrazolone core; first synthetic analgesic.[2][3]
Phenylbutazone COX (Non-selective)1949Arthritis3,5-dioxo-pyrazole; potent but toxic.[2][3]
Celecoxib COX-2 Selective1998Inflammation1,5-diarylpyrazole; sulfonamide "side pocket" binder.[2][3]
Rimonabant CB1 (Inverse Agonist)2006Obesity1,5-diarylpyrazole; crosses BBB (withdrawn).[2][3]

Cautionary Tale: Rimonabant and the CNS

The pyrazole scaffold is highly lipophilic, facilitating Blood-Brain Barrier (BBB) penetration. This property was exploited in Rimonabant (Acomplia), a CB1 receptor inverse agonist designed to treat obesity by blocking endocannabinoid signaling.

  • Mechanism: Rimonabant locks the CB1 receptor in an inactive conformation.

  • The Failure: While effective for weight loss, the drug caused severe psychiatric side effects (depression, suicidality) because it blocked CB1 receptors in the limbic system involved in mood regulation. It was withdrawn in 2008.

  • Lesson: Scaffold lipophilicity is a double-edged sword; peripheral restriction is now a key design parameter for pyrazole-based metabolic drugs.[2][3]

Modern Application: Kinase Inhibitors[2][3][4]

In the 21st century, pyrazoles are dominant in oncology as ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrazole ring often mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Crizotinib (Xalkori): An ALK/ROS1 inhibitor for non-small cell lung cancer.[2][4] The pyrazole ring (substituted at the 4-position) acts as the core scaffold, positioning the 2-aminopyridine to bind to the hinge region while the piperidine tail extends into the solvent-exposed region to improve solubility.[2]

Technical Protocol: Regioselective Synthesis

A major challenge in pyrazole synthesis is regioselectivity . When condensing a hydrazine (


) with an unsymmetrical 1,3-diketone, two isomers (1,3- vs 1,5-substituted) are possible.[2][3] The following protocol utilizes a fluorinated solvent to enhance regiocontrol, a modern adaptation of the Knorr synthesis.
Protocol: Regioselective Synthesis of 1-Aryl-3-Methyl-5-Phenylpyrazole

Objective: Synthesize the 1,5-isomer with >90% regioselectivity.

Materials:

  • Benzoylacetone (1.0 equiv)[2][3]

  • Phenylhydrazine (1.1 equiv)[2][3][5]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) – Critical for regiocontrol[2][3]

  • Catalyst: HCl (catalytic drops)[2][3]

Workflow:

  • Preparation: Dissolve 10 mmol of benzoylacetone in 15 mL of TFE in a round-bottom flask.

  • Addition: Add 11 mmol of phenylhydrazine dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 1 hour, then reflux at 80°C for 3 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The hydrazone intermediate will disappear.

  • Workup: Evaporate TFE under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Validation: The 1,5-isomer is typically the thermodynamic product, but TFE promotes the formation of the specific hydrazone intermediate that cyclizes to the 1,5-isomer.

Reaction Mechanism (DOT Visualization):

KnorrMechanism Reactants 1,3-Diketone + Hydrazine Attack Nucleophilic Attack (Hydrazine NH2 -> Carbonyl) Reactants->Attack Acid Cat. Intermediate Hemiaminal / Hydrazone Attack->Intermediate -H2O Cyclization Intramolecular Cyclization (Loss of H2O) Intermediate->Cyclization Heat Aromatization Tautomerization to Aromatic Pyrazole Cyclization->Aromatization Irreversible

Figure 2: Step-wise mechanism of the Knorr Pyrazole Synthesis.[2][3]

References

  • Knorr, L. (1883).[6][7] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[6] Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365. Link[2][3]

  • Cui, J. J., et al. (2011).[8] "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)."[2][3] Journal of Medicinal Chemistry, 54(18), 6342–6363.[8] Link[2][3]

  • Fegley, D. B., et al. (2008). "CB1 receptor inverse agonists: the rimonabant story." Cannabinoids, 3(1), 1-5.[2] Link

Sources

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile suppliers and availability

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Procurement, Quality Control, and Synthetic Utility Guide

Executive Summary

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1703808-62-1) is a high-value bifunctional heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., JAK, BTK) and agrochemicals. Its utility stems from its orthogonal reactivity profile: the C3-bromide serves as a handle for transition-metal-catalyzed cross-couplings, while the C4-nitrile provides a gateway to amides, amines, or fused heterocycles.

Critical Advisory: This compound is not a commodity chemical. It is a "Tier 2" specialty building block. The primary procurement risk is regioisomeric contamination . The methylation of the parent pyrazole often yields mixtures of the 1-methyl-3-bromo and 1-methyl-5-bromo isomers. Standard HPLC methods may fail to resolve these isomers adequately without specific method development. This guide outlines the supply landscape and the mandatory QC protocols required to validate structural integrity.

Chemical Identity & Specifications

The following specifications define the "Gold Standard" for pharmaceutical-grade material.

ParameterSpecificationTechnical Note
IUPAC Name 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
CAS Number 1703808-62-1 Caution: Do not confuse with the 5-carbonitrile isomer (CAS 1527476-45-4).
Molecular Formula C₅H₄BrN₃
Molecular Weight 186.01 g/mol
Appearance White to off-white solidYellowing indicates oxidative degradation or trace bromine.
Purity (HPLC) > 97.0% (AUC)Must specify "Regioisomeric Purity" > 99%.
1H NMR Distinct methyl singlet (~3.9 ppm)Chemical shift is diagnostic for N1-Me vs. N2-Me isomers.
Solubility DMSO, DMF, MeOH, DCMSparingly soluble in non-polar alkanes.

Supply Chain Landscape

Unlike common reagents (e.g., NBS, Suzuki bases) stocked by global catalog houses (Sigma-Aldrich/Merck) for immediate dispatch, this scaffold typically follows a "Make-to-Order" or "Stock-in-Regional-Hub" model.

Vendor Tiering Analysis
  • Tier 1 (Global Distributors): Sigma-Aldrich, Thermo Fisher.

    • Status: Likely listed but often fulfills via third-party partnerships. High markup, longer lead times for this specific CAS.

  • Tier 2 (Specialty Building Block Vendors): BLD Pharm, ChemScene, Combi-Blocks, Enamine.

    • Status: Primary Sources. These vendors specialize in heterocyclic libraries. They often hold gram-scale inventory in Shanghai or US/EU warehouses.

    • Availability: Typically 1–50g in stock. Bulk (>1kg) requires a 4–6 week lead time.

  • Tier 3 (Custom Synthesis Houses):

    • Status: Required for GMP-grade material or multi-kilogram batches.

Procurement Strategy
  • Request Batch-Specific Data: Do not accept generic COAs. Request the specific H-NMR and LC-MS for the batch .

  • Regioisomer Guarantee: Explicitly ask the vendor: "Has the N-methylation regiochemistry been confirmed by NOESY or crystallography?"

  • Sample Validation: For campaigns >100g, purchase a 1g sample first to validate the impurity profile in your specific reaction matrix.

Synthetic Utility & Impurity Profiling

Understanding the synthesis of this molecule is the only way to predict its impurities. The commercial route typically involves the methylation of 3-bromo-4-cyanopyrazole.

The Regioselectivity Challenge (Mechanism)

Pyrazole N-alkylation is governed by tautomeric equilibrium and steric/electronic factors.

  • Pathway A (Desired): Alkylation at N1 yields the 3-bromo-1-methyl product.

  • Pathway B (Undesired): Alkylation at N2 yields the 5-bromo-1-methyl isomer (often sterically disfavored but electronically possible).

Note: If the synthesis starts from 1-methyl-4-cyanopyrazole and undergoes bromination, the directing effect of the amino/cyano groups will dictate the position of the bromine, leading to a different impurity set (e.g., 5-bromo isomer).

Visualization: Synthesis & QC Decision Tree

G Start Raw Material: 3-Bromo-1H-pyrazole-4-carbonitrile Reaction Reaction: Me-I / K2CO3 / DMF Start->Reaction Methylation Mixture Crude Mixture: Isomer A (Target) + Isomer B (Impurity) Reaction->Mixture Steric/Electronic Control QC_Check QC Checkpoint: 1H-NMR (NOESY) + HPLC Mixture->QC_Check Isolation Decision_Pass Isomer A > 98%: Release for Coupling QC_Check->Decision_Pass Pass Decision_Fail Isomer B Detected: Recrystallize / Column QC_Check->Decision_Fail Fail

Figure 1: Synthetic workflow highlighting the critical regiochemistry checkpoint during procurement or in-house synthesis.

Quality Control Protocols

To ensure the material is suitable for drug discovery, the following self-validating protocols must be employed.

Protocol A: Structural Confirmation (NMR)

Objective: Distinguish between 3-bromo and 5-bromo isomers. Method: 1D NOE or 2D NOESY.

  • Dissolve: 10 mg sample in DMSO-d6.

  • Target: Irradiate the N-Methyl protons (~3.9 ppm).

  • Analysis:

    • Desired (3-Bromo): You should see a strong NOE correlation to the C5-Proton (the aromatic proton on the ring).

    • Undesired (5-Bromo): If the bromine is at C5, the methyl group is adjacent to the bromine. You will see NO correlation to an aromatic proton (since C3-H is too far away) or a very weak signal compared to the 3-bromo isomer.

Protocol B: Functional Assay (Suzuki Coupling)

Objective: Verify reactivity and catalyst poisoning. Reagents: Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3 eq), Dioxane/Water. Procedure:

  • Combine scaffold (100 mg) with reagents in a sealed vial.

  • Heat to 80°C for 2 hours.

  • Success Criteria: >95% conversion to the biaryl product by LC-MS.

  • Failure Mode: If conversion is <50%, the scaffold may contain residual sulfur or copper from the vendor's upstream synthesis (Sandmeyer route), which poisons the Pd catalyst.

Application Workflows

This scaffold is a "linchpin" molecule. The order of operations is critical.

Chemoselectivity Hierarchy
  • C3-Bromide: Most reactive. Undergoes Suzuki, Stille, or Buchwald-Hartwig couplings first.

  • C4-Nitrile: Less reactive. Can be hydrolyzed to amide/acid, reduced to amine, or cyclized (e.g., with hydrazine to form fused systems) after the C3 position is functionalized.

Visualization: Divergent Synthesis Pathway

G Core 3-Bromo-1-methyl- 1H-pyrazole-4-CN Step1 Suzuki Coupling (Ar-B(OH)2, Pd) Core->Step1 Intermediate 3-Aryl-1-methyl- pyrazole-4-CN Step1->Intermediate PathA Hydrolysis (NaOH/H2O2) Intermediate->PathA PathB Reduction (LiAlH4 or Raney Ni) Intermediate->PathB ProductA Primary Amide (JAK Inhibitor Core) PathA->ProductA ProductB Aminomethyl Derivative PathB->ProductB

Figure 2: Standard divergent synthesis workflow. The C3-Bromide is typically engaged before nitrile manipulation to avoid side reactions.

References

  • PubChem Compound Summary. 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1703808-62-1). National Center for Biotechnology Information. [Link](Note: Search by CAS 1703808-62-1 for exact entry)

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry.

Methodological & Application

Application Note: Strategic Utilization of 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for organic chemists and medicinal chemistry teams. It focuses on the strategic utilization of 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1703808-62-1) as a bifunctional scaffold for the synthesis of kinase inhibitors and diverse heterocyclic libraries.

Executive Summary

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block characterized by orthogonal reactivity profiles. Its structural uniqueness lies in the juxtaposition of an electrophilic handle (C3-Br) and a versatile functional precursor (C4-CN) on an electron-deficient pyrazole core. This scaffold is particularly valuable in the development of Janus Kinase (JAK) inhibitors and pyrazolo[1,5-a]pyrimidine libraries, where the pyrazole ring often serves as the critical hinge-binding motif.

This guide provides validated protocols for:

  • Regioselective Suzuki-Miyaura Cross-Coupling at the C3 position.

  • Chemo-selective Nitrile Reductions to access primary amines.

  • Heterocycle Annelation strategies for bicyclic core synthesis.

Chemical Profile & Reactivity Map

The molecule features two distinct reaction centers that allow for sequential, diversity-oriented synthesis.

PropertyData
Compound Name 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
CAS Number 1703808-62-1
Molecular Weight 186.01 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Reactivity C3-Br: Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).C4-CN: Hydrolysis (amide/acid), Reduction (amine), Cyclization (tetrazole/amidine).[1]
Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 3-Bromo-1-methyl- 1H-pyrazole-4-carbonitrile Suzuki Suzuki Coupling (C3-Aryl/Heteroaryl) Core->Suzuki Pd(0), Ar-B(OH)2 Reduction Nitrile Reduction (C4-CH2NH2) Core->Reduction H2/Cat or LiAlH4 Hydrolysis Hydrolysis (C4-CONH2 / COOH) Core->Hydrolysis NaOH/H2O2 Cyclization Annelation (Pyrazolo-pyrimidines) Reduction->Cyclization + 1,3-Dielectrophile

Figure 1: Divergent synthetic pathways. The C3-Br allows for library decoration, while C4-CN serves as the gateway to polar "warheads" or bicyclic cores.

Critical Application: Synthesis of JAK Inhibitor Analogs

The 4-cyanopyrazole motif is a bioisostere and precursor for 4-aminopyrazoles, a pharmacophore found in several JAK inhibitors (e.g., Ruxolitinib analogs). The electron-withdrawing nitrile group at C4 activates the C3-bromo substituent towards oxidative addition, facilitating cross-coupling even with deactivated boronic acids.

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C3 position while preserving the C4-nitrile.

Mechanistic Insight: Standard Pd(PPh3)4 conditions can be sluggish due to the electron-rich nature of the pyrazole ring itself; however, the C4-CN group lowers the LUMO energy, making the C3-Br more susceptible to oxidative addition. We utilize Pd(dppf)Cl2 to prevent dehalogenation and ensure high turnover.

Materials:
  • Substrate: 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered partners)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:
  • Setup: In a microwave vial or round-bottom flask, charge the substrate (1.0 mmol, 186 mg), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Degassing: Add the solvent mixture (5 mL). Sparge with Argon or Nitrogen for 5–10 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.03 mmol) quickly and seal the vessel.

  • Reaction: Heat to 90°C for 4–6 hours (thermal) or 110°C for 30 minutes (microwave).

  • Monitoring: Monitor via LC-MS. The product will show a mass shift corresponding to [M+Ar-Br] and retention of the nitrile peak (IR ~2220 cm⁻¹).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Check: The absence of the starting material (Br isotope pattern) and the presence of the nitrile stretch in IR confirms successful C3 functionalization without affecting the C4 handle.

Protocol B: Controlled Reduction of C4-Nitrile to Primary Amine

Objective: Convert the nitrile group to a primary amine (C4-CH2NH2) or directly to the 4-amino derivative (via Curtius rearrangement sequences, though direct reduction is shown here for scaffold extension).

Challenge: Over-reduction or poisoning of the catalyst by the resulting amine. Solution: Use of Raney Nickel or Cobalt Chloride/NaBH4 provides high selectivity for the primary amine over the secondary amine dimer.

Materials:
  • Substrate: C3-substituted-1-methyl-1H-pyrazole-4-carbonitrile (from Protocol A)

  • Reagent: CoCl2·6H2O (1.0 equiv) and NaBH4 (5.0 equiv)

  • Solvent: Methanol (anhydrous)

Step-by-Step Procedure:
  • Dissolution: Dissolve the nitrile substrate (1.0 mmol) in MeOH (10 mL) and cool to 0°C.

  • Salt Addition: Add CoCl2·6H2O (1.0 mmol). The solution will turn deep purple/pink.

  • Reduction: Add NaBH4 (5.0 mmol) portion-wise over 15 minutes. Caution: Vigorous gas evolution (H2). The mixture will turn black (formation of cobalt boride active species).

  • Stirring: Allow to warm to room temperature and stir for 1–2 hours.

  • Quench: Quench carefully with 1N HCl until gas evolution ceases and the black precipitate dissolves (pH ~2).

  • Basification: Adjust pH to >10 using conc. NH4OH or NaOH.

  • Extraction: Extract with DCM (3x). The amine product is often polar; adding a small amount of MeOH to the organic layer can improve extraction efficiency.

  • Isolation: Dry and concentrate. The crude amine is often pure enough for the next step (e.g., amide coupling).

Case Study: Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

This scaffold is a precursor to bicyclic systems found in potent kinase inhibitors.

Workflow Logic:

  • Step 1: The C4-nitrile is hydrolyzed to the amide.

  • Step 2: Hofmann rearrangement or direct coupling with 1,3-dielectrophiles allows ring closure.

Alternatively, the C4-nitrile can be reacted directly with hydrazine to form a pyrazolo-amidine intermediate, which then cyclizes with 1,3-dicarbonyls.

Workflow Start 3-Bromo-1-methyl- 1H-pyrazole-4-carbonitrile Step1 Step 1: Suzuki Coupling (Introduction of R-group at C3) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Step2 Step 2: Nitrile Reduction (Formation of C4-Amine) Step1->Step2 CoCl2, NaBH4 Step3 Step 3: Cyclization/Derivatization (Formation of Kinase Inhibitor Core) Step2->Step3 R'-COCl or Heterocycle formation

Figure 2: Linear synthesis workflow for generating a library of 3,4-disubstituted pyrazole kinase inhibitors.

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN. Work in a well-ventilated fume hood.

  • Skin Sensitizer: Pyrazoles are potential skin sensitizers. Wear nitrile gloves and long sleeves.

  • Storage: Store at 2–8°C under inert atmosphere. The bromo-nitrile combination is stable but should be protected from light to prevent slow debromination.

References

  • Suzuki-Miyaura Coupling of Pyrazoles: Journal of the American Chemical Society, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."

  • JAK Inhibitor Design: Molecules, "Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors."

  • Nitrile Reduction Protocols: Organic Chemistry Portal, "Reduction of Nitriles to Amines."

  • Pyrazolo[1,5-a]pyrimidine Synthesis: MDPI, "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles."

Sources

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical note details the synthetic utility of 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1703808-62-1) . As a bifunctional halogenated heterocycle, this intermediate serves as a critical "linchpin" scaffold in the discovery of Janus Kinase (JAK) inhibitors, agrochemicals (ryanodine receptor modulators), and oncology targets. This guide provides optimized protocols for its preparation, C3-functionalization via Suzuki-Miyaura coupling, and C4-nitrile transformations, supported by mechanistic insights and safety standards.

Physicochemical Profile

PropertyValue
Chemical Name 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
CAS Number 1703808-62-1
Molecular Formula C₅H₄BrN₃
Molecular Weight 186.01 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C (typical range)
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
Key Functional Groups C3-Bromide (Electrophile), C4-Nitrile (Electrophile/Precursor), N1-Methyl (Blocking group)

Strategic Significance in Drug Discovery

The 1-methyl-1H-pyrazole-4-carbonitrile core is a "privileged scaffold" in medicinal chemistry. The presence of the C3-bromine atom breaks the symmetry of the pyrazole, allowing for highly regioselective functionalization.

  • JAK/STAT Pathway Inhibition: The C4-nitrile group mimics the transition state of ATP hydrolysis or serves as a hydrogen bond acceptor in the kinase hinge region. Derivatives often exhibit nanomolar potency against JAK1/JAK2.

  • Agrochemicals: Analogous 3-bromo-pyrazoles are precursors to anthranilic diamide insecticides (e.g., Chlorantraniliprole classes), where the bromine is displaced or coupled to introduce steric bulk.

  • Divergent Synthesis: The molecule allows for "late-stage diversification." A library of 100+ compounds can be generated by varying the C3-aryl group while maintaining the C4-nitrile/amide core.

Synthetic Accessibility & Preparation

While commercially available, in-house preparation is often required for scale-up. The most robust route involves the bromination of the 1-methyl-4-carbonitrile precursor to avoid regio-isomeric mixtures associated with methylating the 3-bromo parent.

Optimized Preparation Route
  • Starting Material: 1-Methyl-1H-pyrazole-4-carbonitrile.[1]

  • Reagent: N-Bromosuccinimide (NBS) in DMF or MeCN.

  • Conditions: 60°C, 4–6 hours.

  • Purification: Precipitation with water followed by recrystallization from Ethanol/Water.

Technical Insight: Electrophilic aromatic substitution on 1-methyl-4-substituted pyrazoles favors the C5 position if C3 is blocked. However, with C4 occupied by an electron-withdrawing nitrile, the C3 and C5 positions are deactivated. Bromination at C3 is achieved due to the directing effect of the N2 lone pair and steric allowance, though C5-bromination is a common byproduct if temperatures exceed 80°C.

Core Reactivity & Protocols

Workflow A: C3-Arylation via Suzuki-Miyaura Coupling

The C3-bromide is an excellent handle for Palladium-catalyzed cross-coupling. Unlike 4-bromopyrazoles, 3-bromopyrazoles can be sterically sensitive to the N1-substituent, requiring specific ligand choices.

Target: Synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbonitrile.

Reagents:

  • Substrate: 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv)[1]

  • Boronic Acid: (4-Fluorophenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or XPhos Pd G2 (for difficult substrates)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrazole substrate (1.0 mmol, 186 mg), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.03 mmol) quickly under inert atmosphere. Cap the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target M+H ≈ 202.08).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Brine (2 x 10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

  • If conversion is <50% after 4 hours: Add 1 mol% additional catalyst and raise temp to 100°C.

  • If debromination (hydrodehalogenation) is observed: Switch solvent to Toluene/EtOH/Water and reduce temperature to 80°C.

Workflow B: C4-Nitrile Hydrolysis to Primary Amide

The nitrile group is often a "masked" primary amide, a key pharmacophore in kinase inhibitors (e.g., acting as a hydrogen bond donor/acceptor pair).

Target: 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.

Reagents:

  • Substrate: 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile[1]

  • Reagent: H₂O₂ (30% aq) and NaOH (1M) OR Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) (Parkins catalyst) for neutral conditions.

Standard Hydrolysis Protocol:

  • Dissolve substrate in DMSO/Ethanol (1:1).

  • Add NaOH (1.0 equiv) and H₂O₂ (5.0 equiv) dropwise at 0°C (Exothermic!).

  • Allow to warm to RT and stir for 1 hour.

  • Quench with saturated Na₂S₂O₃ (to neutralize peroxide).

  • Extract with EtOAc or filter the precipitated solid (product is often less soluble than starting material).

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent utility of the scaffold, mapping the transformation from the core bromide to functionalized drug candidates.

SyntheticPathway Core 3-Bromo-1-methyl- 1H-pyrazole-4-carbonitrile (CAS 1703808-62-1) Suzuki Suzuki Coupling (C3-Arylation) Core->Suzuki Ar-B(OH)2, Pd(0) Hydrolysis Partial Hydrolysis (Nitrile → Amide) Core->Hydrolysis H2O2, NaOH Reduction Reduction (Nitrile → Amine) Core->Reduction LiAlH4 or H2/Pd DrugTarget1 JAK Inhibitor Analog (Aryl-Amide Motif) Suzuki->DrugTarget1 H2O2, NaOH (Hydrolysis) AgroChem Anthranilic Diamide Precursor Hydrolysis->AgroChem Coupling w/ Amines DrugTarget2 Amino-Methyl Derivative (Kinase Hinge Binder) Reduction->DrugTarget2 Reductive Amination

Caption: Divergent synthetic map showing the transformation of the core 3-bromo-4-cyano scaffold into three distinct bioactive classes via orthogonal reaction pathways.

Safety & Handling (MSDS Highlights)

  • Hazard Identification:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin irritation and serious eye irritation.

  • Handling: Use in a fume hood. The nitrile moiety can release toxic fumes if heated to decomposition.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture sensitive (nitrile hydrolysis risk over long-term storage).

References

  • ChemicalBook. (2023). 3-BROMO-1H-PYRAZOLE Synthesis and Intermediates. Retrieved from

  • BenchChem. (2025).[2] Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Retrieved from

  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC10628374. Retrieved from

  • Fisher Scientific. (2023). Suzuki-Miyaura Cross-Coupling Reaction Protocols. Retrieved from

  • PubChem. (2025).[1] 3-bromo-1-methyl-1h-pyrazole-4-carbonitrile Compound Summary. CID 13185127. Retrieved from

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanistic Challenges

Bromo-pyrazoles are ubiquitous scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, they represent a "privileged but problematic" class of substrates for Suzuki-Miyaura cross-coupling.

Unlike simple aryl bromides, bromo-pyrazoles present two distinct mechanistic hurdles that lead to catalytic failure or stalled conversion:

  • Catalyst Poisoning (The Coordination Trap): Pyrazoles are

    
    -excessive but nitrogen-rich. The pyridinic nitrogen (N2) possesses a localized lone pair capable of binding tightly to the Palladium(II) center. This forms a stable, off-cycle resting state (
    
    
    
    ), preventing the turnover-limiting transmetalation step.
  • The N-H Acidity Factor: In unprotected pyrazoles (

    
    ), standard carbonate bases can deprotonate the N-H. The resulting pyrazolate anion is an even stronger ligand than the neutral species, often completely shutting down the catalytic cycle by displacing the phosphine ligand.
    
Mechanistic Visualization: The Poisoning Pathway

The following diagram illustrates the standard catalytic cycle versus the "off-cycle" trap caused by pyrazole coordination.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition L2Pd(II)(Ar)Br Pd0->OxAdd + Bromo-Pyrazole CoordTrap OFF-CYCLE TRAP Pd-N Coordination (Catalyst Poisoning) OxAdd->CoordTrap + Pyrazole N-Coordination TransMet Transmetalation L2Pd(II)(Ar)(Ar') OxAdd->TransMet + Boronic Acid / Base CoordTrap->OxAdd Slow Reversal (Requires Bulky Ligand) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product

Figure 1: The catalytic cycle showing the competitive "Off-Cycle Trap" where the pyrazole nitrogen coordinates to the Palladium center, halting the reaction.

Part 2: Optimization Strategy (The "Why" Behind the "How")

To overcome the coordination trap, the steric profile of the ligand is paramount. Bulky, electron-rich phosphines (Buchwald-type) destabilize the Pd-N interaction, forcing the equilibrium back toward the productive cycle.

Critical Parameter Matrix
ParameterRecommendationScientific Rationale
Ligand XPhos, SPhos, or CataCXium A Bulky biaryl phosphines create a "roof" over the Pd center, physically blocking the approach of the pyrazole nitrogen while facilitating oxidative addition.
Catalyst Source Precatalysts (e.g., XPhos Pd G2) Using G2/G3/G4 precatalysts ensures a 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species, avoiding the induction period of Pd(OAc)₂.
Base K₃PO₄ (anhydrous or aq.) Phosphate is basic enough to activate the boronic acid but less likely than hydroxides/alkoxides to cause side reactions with electrophilic functional groups.
Solvent 1,4-Dioxane/Water (4:[1]1) or n-Butanol Water is essential for the solubility of inorganic bases and facilitates transmetalation. Protic cosolvents (n-BuOH) can help solvate the polar pyrazole species.
Protection SEM, THP, or Boc Highly Recommended. Masking the N-H prevents pyrazolate formation. If running unprotected, specific "water-mediated" protocols are required.

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (Protected Substrates)

Best for: 4-bromo-1-SEM-pyrazoles, 4-bromo-1-THP-pyrazoles. High reliability.

Reagents:

  • Substrate: Protected Bromo-pyrazole (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%) (Note: Use Pd(PPh₃)₄ only for sterically unhindered 4-bromo substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.15 M concentration relative to substrate)

Procedure:

  • Charge a reaction vial with the bromo-pyrazole, boronic acid, and Pd catalyst.[2]

  • Evacuate and backfill with Nitrogen/Argon (

    
    ).
    
  • Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃ solution.

  • Seal and heat to 90°C for 2–4 hours.

  • Validation: Monitor by LCMS. Look for the disappearance of the bromide (M+2 peak).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.[2]

Protocol B: The "Problem Solver" (Unprotected or Sterically Hindered)

Best for: 3-bromo-pyrazoles, 5-bromo-pyrazoles, or free N-H pyrazoles. This method utilizes the Buchwald G2/G3 precatalyst system to prevent poisoning.

Reagents:

  • Substrate: Unprotected Bromo-pyrazole (1.0 equiv)

  • Boronic Acid (1.5 equiv)[1][3]

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground solid or 0.5M aq)

  • Solvent: n-Butanol or THF/Water (10:1)

Procedure:

  • Pre-complexation (if not using G2): If using Pd₂(dba)₃/Ligand, stir them in the solvent at 60°C for 30 mins before adding substrates. If using XPhos Pd G2, skip this step.

  • Combine substrate, boronic acid, base, and catalyst in the vial.[2]

  • Add solvent (degassed).[4]

  • Heat to 100°C (n-Butanol allows higher temp without pressure vessel issues). Run for 4–16 hours.

  • Note on Unprotected Substrates: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%). The free N-H pyrazole can consume boronic acid via proto-deboronation pathways faster than the coupling occurs.

Part 4: Troubleshooting & Self-Validation

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Reaction Failed / Low Yield CheckSM Is Starting Material (SM) remaining? Start->CheckSM SM_Yes Catalyst Inactive or Poisoned CheckSM->SM_Yes Yes SM_No SM_No CheckSM->SM_No No Step1 Did reaction turn black immediately? SM_Yes->Step1 Black Pd Black Precipitated. Instability issue. Action: Switch to XPhos Pd G2 or lower temp. Step1->Black Yes NoBlack Solution stays pale/brown. Catalyst Poisoning. Action: Increase Temp, Switch to n-BuOH, Use stronger ligand (SPhos). Step1->NoBlack No ProductCheck Is Product formed? SM_No->ProductCheck Dehalogenation Protodehalogenation (H replaces Br). Action: Use anhydrous solvent, switch to Cs2CO3. ProductCheck->Dehalogenation No (Mass = SM - Br + H) Homocoupling Biaryl Homocoupling. Action: Degas solvent more thoroughly, reduce oxidant exposure. ProductCheck->Homocoupling No (Dimer formed)

Figure 2: Diagnostic logic for troubleshooting Suzuki coupling failures.

Specific Troubleshooting Tips
  • Protodehalogenation (Reduction of C-Br to C-H): This is common with 3-bromo-pyrazoles.

    • Fix: This often indicates the transmetalation is too slow compared to hydride transfer. Switch to a more active catalyst (e.g., Pd-132 / tBuXPhos) to accelerate the cross-coupling cycle.

  • Stalled Reaction with Unprotected Pyrazoles:

    • Fix: The reaction mixture likely became too basic, deprotonating the pyrazole. Add 1-2 drops of water to the organic solvent or switch to a biphasic system (Dioxane/H2O) to buffer the basicity.

Part 5: References

  • Buchwald, S. L., et al. "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands."[5] Accounts of Chemical Research 41.11 (2008): 1461-1473. Link

  • Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki−Miyaura Coupling of Heterocycles." Journal of the American Chemical Society 129.11 (2007): 3358–3366. Link

  • Kudo, N., Perseghini, M., & Fu, G. C. "A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles."[6] Angewandte Chemie International Edition 45.8 (2006): 1282-1284. Link

  • BenchChem Technical Support. "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis." (2025).[2][4][7][8] Link

  • Hopkins, B. A., et al. "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society 135.20 (2013): 7572-7582. Link

Sources

Application Note: Regioselective Synthesis and Validation of Pyrazolo[1,5-a]pyrimidines from Aminopyrazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

Pyrazolo[1,5-a]pyrimidines represent a privileged class of nitrogen-rich, fused bicyclic heterocycles that function as highly effective bioisosteres for purines. This structural motif is the core pharmacophore in several FDA-approved therapeutics, including GABA-A receptor agonists (e.g., zaleplon, indiplon) and potent cyclin-dependent kinase (CDK) inhibitors like dinaciclib[1].

For drug development professionals and synthetic chemists, the most atom-economical and scalable route to these scaffolds is the bimolecular cyclocondensation of 3-aminopyrazoles (or their 5-aminopyrazole tautomers) with 1,3-dielectrophiles. However, the synthesis is notoriously prone to regiochemical ambiguity. This application note provides a comprehensive, causality-driven guide to controlling and validating the regioselective synthesis of these critical building blocks.

Mechanistic Causality: The Regioselectivity Challenge

The fundamental challenge in this synthesis lies in controlling the regioselectivity when employing unsymmetrical 1,3-dielectrophiles (such as


-ketoesters, 

-enaminones, or acylated Meldrum's acids). 3-Aminopyrazoles possess two competing nucleophilic nitrogen centers:
  • The exocyclic primary amine (-NH₂) : Highly nucleophilic, sterically accessible, and typically the site of initial kinetic attack.

  • The endocyclic nitrogen (N2) : More basic, sterically hindered, and often participates in thermodynamically driven pathways.

Kinetic vs. Thermodynamic Control

The divergence in regioisomer formation is dictated by the reaction environment[1]:

  • Kinetic Control (Pathway A) : Under neutral or mildly basic conditions, the exocyclic -NH₂ preferentially attacks the most electrophilic carbon (e.g., via aza-Michael addition to a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -enaminone or nucleophilic attack on a formyl group). Subsequent intramolecular cyclization via the endocyclic N2 yields the 7-substituted pyrazolo[1,5-a]pyrimidine .
    
  • Thermodynamic Control (Pathway B) : Under strongly acidic conditions (e.g., glacial acetic acid) or prolonged high-temperature reflux, protonation dynamics shift the reactivity. The endocyclic N2 may initiate the attack, or the kinetically formed intermediate may equilibrate, leading to cyclization via the exocyclic -NH₂ to yield the 5-substituted regioisomer [2].

Mechanistic_Pathways Start 3-Aminopyrazole + Unsymmetrical 1,3-Dielectrophile PathA Pathway A (Kinetic Control) Initial attack by Exocyclic -NH2 Start->PathA Neutral/Basic, Lower Temp PathB Pathway B (Thermodynamic Control) Initial attack by Endocyclic N2 Start->PathB Acidic Catalysis, Prolonged Heating InterA Aza-Michael / Condensation Intermediate PathA->InterA InterB N-Alkylation / Condensation Intermediate PathB->InterB ProdA 7-Substituted Pyrazolo[1,5-a]pyrimidine InterA->ProdA Cyclization via N2 ProdB 5-Substituted Pyrazolo[1,5-a]pyrimidine InterB->ProdB Cyclization via -NH2

Mechanistic divergence in the regioselective synthesis of pyrazolo[1,5-a]pyrimidines.

Quantitative Optimization of Reaction Conditions

To achieve high regiomeric purity, researchers must carefully pair the 1,3-dielectrophile with the appropriate solvent and thermal conditions. The table below summarizes field-proven parameters for directing regioselectivity based on recent literature.

1,3-Dielectrophile PrecursorConditions (Solvent / Catalyst / Temp)Major RegioisomerTypical YieldRef

-Unsaturated

-alkoxy-

-keto esters
EtOH / None / Reflux (10 h)7-Substituted65–90%
Acylated Meldrum's Acids MeCN or Toluene / Tuned Temp5- or 7-Substituted (Condition dependent)84–95%[2]

-Enaminones
Solvent-free / MW (120 °C, 15 min)7-Substituted85–92%[3]
1,3-Diketones AcOH / Reflux5,7-Disubstituted>80%[1]

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate in-process monitoring and mandate advanced spectroscopic validation to prevent the historical misassignment of regioisomers[1].

Protocol A: Kinetic Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidines

Objective: Condensation of 3-aminopyrazole with a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-enaminone or 

-unsaturated

-keto ester. Causality: Utilizing ethanol as a protic, neutral solvent at moderate reflux stabilizes the kinetic aza-Michael intermediate, preventing thermodynamic equilibration.
  • Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 10.0 mmol of the 3-aminopyrazole derivative in 15 mL of anhydrous ethanol.

  • Addition : Slowly add 10.0 mmol of the 1,3-dielectrophile dropwise at room temperature.

    • Rationale: Dropwise addition prevents localized exothermic heating, suppressing unwanted bis-alkylation or premature thermodynamic shifts.

  • Cyclocondensation : Equip the flask with a reflux condenser and heat to 78 °C (reflux) for 10-12 hours. Monitor the consumption of the aminopyrazole via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup : Upon completion, cool the mixture to 0 °C in an ice bath to induce precipitation. If no precipitate forms, concentrate the solvent in vacuo to 25% of its original volume.

  • Isolation : Filter the resulting solid under vacuum, wash with cold diethyl ether (2 x 5 mL), and recrystallize from ethanol to obtain the pure 7-substituted isomer.

Protocol B: Thermodynamic Synthesis of 5-Substituted Pyrazolo[1,5-a]pyrimidinones

Objective: Condensation of 3-aminopyrazole with acylated Meldrum's acid[2]. Causality: Using elevated temperatures and specific solvent systems drives the extrusion of acetone and CO₂ from Meldrum's acid, forming a highly reactive ketene intermediate that undergoes thermodynamic cyclization to the 5-one isomer[2].

  • Preparation : Suspend 5.0 mmol of 3-aminopyrazole and 5.2 mmol of acylated Meldrum's acid in 10 mL of anhydrous acetonitrile (or toluene for higher temperatures).

  • Cyclocondensation : Heat the mixture to 80–110 °C for 16–20 hours.

    • Rationale: The elevated temperature provides the activation energy required to bypass the kinetic trap, allowing the system to equilibrate to the more stable 5-substituted thermodynamic sink.

  • Workup : Cool to room temperature and pour the mixture into 50 mL of crushed ice/water. Neutralize cautiously with saturated aqueous NaHCO₃ until pH ~7.

  • Isolation : Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Experimental_Workflow Step1 1. Reagent Mixing Equimolar Ratio Step2 2. Cyclocondensation Reflux/MW Step1->Step2 Step3 3. Workup Precipitation/Extraction Step2->Step3 Step4 4. Purification Recrystallization Step3->Step4 Step5 5. Validation 2D NMR & XRD Step4->Step5

Standard experimental workflow for the synthesis and validation of pyrazolo[1,5-a]pyrimidines.

Structural Validation & Quality Control (E-E-A-T)

The most critical step in this workflow is proving the regiochemistry. Literature is fraught with erroneous assignments based solely on 1D ¹H NMR chemical shifts or assumptions about electrophilicity[1].

  • Mandatory Spectroscopic Validation : Perform 2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) NMR. The exocyclic amine protons and endocyclic nitrogen exhibit distinct, unambiguous cross-peaks with the newly formed pyrimidine ring protons depending on whether the system is 5-substituted or 7-substituted[1].

  • Orthogonal Confirmation : Single-crystal X-ray diffraction (XRD) should be obtained for at least one representative compound in a synthesized library to definitively anchor the regiochemical assignment before proceeding to biological assays[1].

References

  • Source: Thieme Connect (Synthesis)
  • Title: Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids Source: Organic Letters - ACS Publications URL
  • Title: Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines Source: Journal of Applied Pharmaceutical Science URL
  • Title: Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds containing five-membered rings Source: ResearchGate URL
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC - NIH URL

Sources

The Pyrazole Scaffold: A Cornerstone in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged" structure in the field of agrochemical research and development.[1][2] Its remarkable versatility, arising from a stable aromatic core and multiple sites for chemical modification, has enabled the creation of a diverse arsenal of highly effective fungicides, herbicides, and insecticides.[1][2][3] This guide provides an in-depth exploration of the pivotal role of pyrazole compounds in modern crop protection, complete with detailed experimental protocols and field-proven insights to empower researchers in the synthesis, evaluation, and optimization of next-generation agrochemicals.

Part 1: The Versatility of the Pyrazole Core in Agrochemical Applications

The success of the pyrazole scaffold lies in its ability to be tailored to interact with a wide range of biological targets in pests, weeds, and fungal pathogens. This has led to the commercialization of numerous blockbuster agrochemicals, each with a distinct mode of action.

Pyrazole-Based Fungicides: Disrupting the Fungal Powerhouse

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds target Complex II of the mitochondrial respiratory chain, a critical enzyme for fungal energy production. By inhibiting SDH, these fungicides effectively shut down the fungal cell's powerhouse, leading to a cessation of growth and eventual cell death.

Key Examples of Pyrazole SDHI Fungicides:

  • Bixafen: A broad-spectrum fungicide used to control a variety of diseases in cereals and other crops.

  • Fluxapyroxad: Known for its systemic properties, providing protection to new plant growth.

  • Sedaxane: Primarily used as a seed treatment to protect against soil-borne and seed-borne diseases.

  • Pyraclostrobin: While technically a strobilurin, its synthesis often involves pyrazole intermediates, highlighting the scaffold's importance in fungicide development.[1]

Pyrazole-Based Herbicides: A Targeted Approach to Weed Control

Pyrazole derivatives have been instrumental in the development of herbicides that target key enzymes in plants. A prominent class of pyrazole herbicides are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][4] HPPD is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and protecting the plant from oxidative damage.[4] Inhibition of HPPD leads to the characteristic bleaching of new growth, followed by plant death.[4]

Prominent Pyrazole HPPD Inhibitor Herbicides:

  • Pyrasulfotole: Used for broadleaf weed control in cereal crops.

  • Topramezone: A selective herbicide for use in corn.

  • Pyrazoxyfen: Effective against a range of annual and perennial weeds in paddy rice.[5]

Pyrazole-Based Insecticides: Neurotoxicity and Metabolic Disruption

Pyrazole insecticides are highly effective against a broad spectrum of agricultural pests, primarily targeting the nervous system or energy metabolism.[1]

Notable Pyrazole Insecticides and Their Modes of Action:

  • Fipronil: A potent antagonist of the GABA-gated chloride channel in insect neurons.[1][6] This leads to hyperexcitation of the central nervous system, resulting in paralysis and death of the insect.[6]

  • Tolfenpyrad and Tebufenpyrad: These compounds act as mitochondrial electron transport inhibitors (METIs) at Complex I (NADH-CoQ reductase), disrupting the production of ATP, the cell's energy currency.[7]

  • Chlorantraniliprole and Cyantraniliprole: These are blockbuster diamide insecticides synthesized from pyrazole carboxylic acid intermediates. They act on insect ryanodine receptors, leading to uncontrolled calcium release and muscle paralysis.[3]

Part 2: Synthesis and Evaluation Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazole-based agrochemicals. These protocols are designed to be self-validating and are grounded in established laboratory practices.

General Synthesis of the Pyrazole Core: The Knorr Pyrazole Synthesis

A foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9][10]

Materials:

  • 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol.

  • Add the substituted hydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[8]

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in an organic solvent such as ethyl acetate and wash with water and then brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,3,5-substituted pyrazole.[8]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux conditions.

  • Glacial Acetic Acid as Catalyst: Protonates one of the carbonyl groups of the 1,3-diketone, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[10]

  • TLC Monitoring: Allows for real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time.

  • Aqueous Work-up (Water and Brine Wash): Removes the acid catalyst and any water-soluble byproducts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Column chromatography or recrystallization is crucial to remove any unreacted starting materials and isomeric byproducts, ensuring the purity of the final compound for subsequent biological evaluation.

Synthesis of Pyrazole Carboxamide Fungicides

The pyrazole-carboxamide moiety is a key pharmacophore for SDHI fungicides.[1] The following protocol outlines the synthesis of a pyrazole-4-carboxamide derivative.[11]

This protocol involves a four-step synthesis starting from edaravone.[11] A simplified final amidation step is detailed below.

Materials:

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.0 eq)

  • Substituted amine (1.0 eq)

  • Triethylamine (Et₃N) (1.0 eq)

  • Tetrahydrofuran (THF)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a flask, dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) and triethylamine (1.0 eq) in THF.

  • Cool the solution in an ice-water bath (0-5 °C).

  • Add the substituted amine (1.0 eq) dropwise to the cooled solution.[11]

  • Allow the mixture to warm to room temperature and stir vigorously for 10 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the target pyrazole-4-carboxamide.[11]

In Vitro Antifungal Activity Assay

The efficacy of newly synthesized pyrazole compounds against fungal pathogens is a critical first step in the development process. The mycelium growth inhibition method is a standard in vitro assay.[3][12]

Materials:

  • Synthesized pyrazole compounds

  • Target phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Commercial fungicide (e.g., carbendazol) as a positive control

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in DMSO.

  • Incorporate the test compounds into the molten PDA medium at various concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate containing only DMSO should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ (effective concentration to inhibit 50% of mycelial growth) value for each compound by probit analysis.[12]

Herbicidal Activity Assay

The following protocol describes a method for evaluating the pre-emergence and post-emergence herbicidal activity of pyrazole compounds in a greenhouse setting.[13]

Materials:

  • Synthesized pyrazole compounds

  • Weed seeds (e.g., Digitaria sanguinalis, Setaria viridis)

  • Crop seeds (e.g., maize, wheat)

  • Potting soil

  • Pots or trays

  • Acetone

  • Tween-20 (surfactant)

  • Commercial herbicide (e.g., mesotrione) as a positive control

Procedure:

Pre-emergence Application:

  • Sow weed and crop seeds in pots containing potting soil.

  • Prepare a solution of the test compound in acetone with a small amount of Tween-20 as a surfactant.

  • Apply the solution evenly to the soil surface at a specific application rate (e.g., 150 g ai/ha).[13]

  • Water the pots and place them in a greenhouse under controlled conditions.

  • After a set period (e.g., 14-21 days), visually assess the herbicidal effect (e.g., bleaching, growth inhibition) and compare it to untreated and positive controls.

Post-emergence Application:

  • Sow weed and crop seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the test compound solution as a foliar spray to the plants.[13]

  • Return the plants to the greenhouse.

  • Assess the herbicidal injury after a set period, as described for the pre-emergence application.

Insecticidal Activity Assay

This protocol outlines a method for assessing the insecticidal activity of pyrazole derivatives against a common agricultural pest, such as the diamondback moth (Plutella xylostella).

Materials:

  • Synthesized pyrazole compounds

  • Target insect larvae (e.g., 3rd instar Plutella xylostella)

  • Cabbage leaves

  • Acetone

  • Triton X-100 (surfactant)

  • Fipronil as a positive control

Procedure:

  • Prepare a series of dilutions of the test compounds and fipronil in acetone containing a surfactant.

  • Dip cabbage leaf discs into the test solutions for a set time (e.g., 10-30 seconds).

  • Allow the solvent to evaporate completely.

  • Place the treated leaf discs into petri dishes lined with moist filter paper.

  • Introduce a known number of insect larvae (e.g., 10-20) into each petri dish.

  • Incubate at a controlled temperature and humidity.

  • Assess larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Calculate the mortality rate and determine the LC₅₀ (lethal concentration to kill 50% of the insect population) value for each compound.[14]

Part 3: Data Presentation and Visualization

Quantitative Data Summary

The following tables summarize the biological activity of representative pyrazole-based agrochemicals.

Table 1: Antifungal Activity of Pyrazole Carboxamide Derivatives

CompoundTarget FungusEC₅₀ (µg/mL)Reference
7aiRhizoctonia solani0.37[12]
7cRhizoctonia solani11.6 (µmol/L)
7hBotrytis cinerea21.3 (µmol/L)
7jFusarium graminearum28.9 (µmol/L)
9c-7Rhizoctonia solani0.013[15]
26Botrytis cinerea2.432[16]
26Rhizoctonia solani2.182[16]

Table 2: Herbicidal Activity of Pyrazole HPPD Inhibitors

CompoundTarget WeedApplication Rate (g ai/ha)ActivityReference
A1, A3, A4, A17, A20, A25Chenopodium serotinum, Stellaria media, Brassica juncea37.5Excellent[1]
II4Various weeds150High (pre-emergence)[6]
5oBarnyard grass0.05 mmol m⁻²Good[4]

Table 3: Insecticidal Activity of Pyrazole Derivatives

CompoundTarget InsectLC₅₀ (µg/mL)Reference
FipronilTermites0.038[14]
3dTermites0.006[14]
3fTermites0.001[14]
FipronilLocusts63.09[14]
6hLocusts47.68[14]
Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and modes of action for pyrazole-based agrochemicals.

Knorr_Pyrazole_Synthesis Diketone 1,3-Dicarbonyl Compound Mix Mix & Add Acid Catalyst Diketone->Mix Hydrazine Hydrazine Derivative Hydrazine->Mix Reflux Heat to Reflux (2-4 hours) Mix->Reflux Workup Aqueous Work-up & Extraction Reflux->Workup Purify Purification (Chromatography/ Recrystallization) Workup->Purify Pyrazole Substituted Pyrazole Purify->Pyrazole

Caption: A simplified workflow for the Knorr pyrazole synthesis.

SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- Block_ATP ATP Production Blocked ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Pyrazole_SDHI Pyrazole Carboxamide Fungicide (SDHI) Pyrazole_SDHI->Inhibition Inhibition Fungal_Death Fungal Cell Death Block_ATP->Fungal_Death

Caption: Mechanism of action for pyrazole SDHI fungicides.

Fipronil_MoA cluster_Neuron Insect Neuron GABA_Receptor GABA-gated Chloride Channel Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx GABA Binding (Normal State) Hyperexcitation Continuous Nerve Firing (Hyperexcitation) Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Fipronil Fipronil Fipronil->Block Blocks Channel Paralysis_Death Paralysis & Insect Death Hyperexcitation->Paralysis_Death

Caption: Fipronil's mode of action on insect GABA receptors.

References

  • Vertex AI Search. (2025, October 29). The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. 17

  • Benchchem. (2025). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. 18

  • Benchchem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. 19

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. 20

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Phenylpyrazole Insecticide Mechanism: How Fipronil Achieves Pest Control. 21

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. 22

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025, January 23). 23

  • ACS Publications. (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. 24

  • PubMed. (2021, September 29). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. 25

  • Benchchem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. 8

  • SciELO. Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. 11

  • PMC. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. 16

  • ResearchGate. Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. 26

  • ResearchGate. Mode of action of pyrazoles and pyridazinones. 27

  • Knorr Pyrazole Synthesis. 9

  • Chem Help Asap. Knorr Pyrazole Synthesis. 28

  • ResearchGate. (2025, August 10). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. 29

  • Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. 15

  • Benchchem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. 10

  • ResearchGate. Pyrazole-carboxamide derivatives 8a-8d obtained via four-step synthesis. 30

  • Name-Reaction.com. Knorr pyrazole synthesis. 31

  • PMC. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. 12

  • Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. 32

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. 33

  • MDPI. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. 34

  • GJBE Global Academia. Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. 35

  • ResearchGate. (2025, August 6). Synthesis of fipronil sulfide, an active metabolite, from the parent insecticide fipronil. 36

  • Frontiers. (2022, October 2). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. 37

  • PMC. (2012, May 30). Three-dimensional quantitative structure activity relationship (QSAR) of cytotoxic active 3,5-diaryl-4,5-dihydropyrazole analogs: a comparative molecular field analysis (CoMFA) revisited study. 38

  • PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. 39

  • SciSpace. Evaluation of new pyrazole derivatives for their biological activity. 40

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 41

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025, January 23). 14

  • PMC. (2025, February 6). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. 42

  • Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL. (2021, September 11). 43

  • MOLECULAR DOCKING STUDIES OF SOME NOVEL PYRROLYL PYRAZOLE DERIVATIVES. (2022, April 10). 44

  • Exploring Pyrazole and Diazepine Derivatives: Advances in Molecular Docking Synthesis and Biological Activities. Link

  • PubMed. (2017, February 1). Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. 45

  • RSC Publishing. (2023, July 10). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. 46

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. 13

  • ResearchGate. (2023, November 7). Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Pyrazole Moiety. 47

  • Journal of Agricultural and Food Chemistry. Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. 48

  • ResearchGate. Quantitative structure–activity relationship (QSAR) studies as strategic approach in drug discovery. 49

Sources

Application Note: Microwave-Assisted Synthesis Protocols for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Framework & Scientific Rationale

The Paradigm Shift: Why Microwave?

Pyrazole scaffolds are ubiquitous in modern pharmacology (e.g., Celecoxib, Rimonabant).[1] Conventional synthesis often requires reflux times of 6–24 hours, leading to thermal degradation of sensitive substituents.[1] Microwave-assisted organic synthesis (MAOS) is not merely "faster heating"; it is a fundamental change in energy transfer.[1]

The Mechanism of Action: Unlike convective heating (oil baths), which relies on thermal conductivity from the vessel wall, microwaves (2.45 GHz) couple directly with the reaction matrix via two mechanisms:[1]

  • Dipolar Polarization: Polar molecules (solvents/reagents) try to align with the oscillating electric field. The lag in alignment (relaxation time) generates internal friction and heat.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.[1]

Critical Parameter: Solvent Selection via Loss Tangent ( )

Success in MAOS depends on the ability of the solvent to absorb microwave energy and convert it to heat.[2][3][4] This efficiency is quantified by the loss tangent (


).[2][3][4]
  • High Absorbers (

    
    ):  Rapid heating.[1][4] Ideal for high-temperature reactions.[1]
    
  • Medium Absorbers (

    
    ):  Controlled heating.[1] Standard for most organic synthesis.[1]
    
  • Low Absorbers (

    
    ):  Transparent to microwaves.[1][4] Require "doping" with ionic liquids or polar co-solvents.[1]
    

Table 1: Solvent Selection Matrix for Pyrazole Synthesis

Solvent

(2.45 GHz)
Heating EfficiencyApplication Context
Ethanol 0.941HighRecommended. Green, excellent coupling, solubilizes hydrazines.[1]
Acetic Acid 0.174MediumGood for acid-catalyzed cyclizations (Knorr).[1]
Water 0.123MediumExcellent for green/aqueous protocols; requires pressure vessel >100°C.
DMF 0.161MediumHigh boiling point; use for difficult substrates requiring >180°C.
Toluene 0.040LowAvoid pure.[5] Use only if doped with ionic liquid or polar co-solvent.[1]

Part 2: Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesizing pyrazoles, distinguishing between the classical Knorr route and the Chalcone route.

PyrazoleWorkflow Start Target Pyrazole Scaffold Decision Substrate Availability Start->Decision RouteA Route A: Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Decision->RouteA 1,3-Dicarbonyl Available RouteB Route B: Chalcone Cyclization (α,β-Unsat. Ketone + Hydrazine) Decision->RouteB Aldehyde/Ketone Available ProcessA MW Irradiation Ethanol/AcOH 120-140°C, 2-10 min RouteA->ProcessA ProcessB MW Irradiation Ethanol/AcOH 140-160°C, 5-15 min RouteB->ProcessB Final Isolated Pyrazole Derivative ProcessA->Final Direct Cyclization Intermediate Pyrazoline Intermediate ProcessB->Intermediate Oxidation In-situ Oxidation (if required) Intermediate->Oxidation -2H Oxidation->Final

Caption: Decision tree for selecting the optimal microwave synthesis pathway based on starting material availability.

Part 3: Experimental Protocols

Protocol A: The "Green" Knorr Synthesis (1,3-Dicarbonyl Route)

Application: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole and analogs.[1] Mechanism: Acid-catalyzed double condensation.[1]

Reagents:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone): 1.0 mmol[1]

  • Hydrazine derivative (e.g., Phenylhydrazine): 1.0 mmol[1]

  • Solvent: Ethanol (2 mL)

  • Catalyst: Glacial Acetic Acid (1-2 drops) or solvent-free on Alumina.[1]

Procedure:

  • Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve the 1,3-dicarbonyl (1.0 mmol) and hydrazine (1.0 mmol) in Ethanol (2 mL). Add 1 drop of acetic acid.

  • Sealing: Cap the vial with a PTFE/Silicone septum. Note: Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation (Monomode Reactor):

    • Temperature: 120°C

    • Ramp Time: 1 min

    • Hold Time: 2–5 minutes

    • Stirring: High (600 rpm)

    • Power: Dynamic (Max 150W)[1][5]

  • Work-up: Cool to 50°C using compressed air (built-in feature of most reactors).[1] Pour the reaction mixture into crushed ice. The solid product usually precipitates immediately.

  • Purification: Filter the solid and wash with cold water/ethanol (9:1). Recrystallize from ethanol if necessary.

Validation Criteria:

  • Yield: Expect 85–95%.

  • TLC: Complete consumption of hydrazine (visualize with UV or Iodine).[1]

Protocol B: Chalcone Cyclocondensation (The Michael-Cyclization Route)

Application: Synthesis of 3,5-diaryl-1H-pyrazoles.[1] Mechanism: Michael addition of hydrazine to the enone, followed by intramolecular cyclization and dehydration/oxidation.

Reagents:

  • Chalcone (1,3-diphenylprop-2-en-1-one): 1.0 mmol[1]

  • Hydrazine Hydrate or Phenylhydrazine: 1.2 mmol[1][5]

  • Solvent: Ethanol (3 mL) or Acetic Acid (3 mL)

Procedure:

  • Preparation: Place chalcone and hydrazine in a 10 mL microwave vial. Add solvent (Ethanol for hydrazine hydrate; Acetic acid is preferred for phenylhydrazine to promote oxidation of the intermediate pyrazoline).

  • Irradiation:

    • Temperature: 140°C

    • Time: 5–10 minutes

    • Pressure Limit: Set safety cutoff at 15 bar.

  • Work-up:

    • If using Ethanol: Evaporate solvent, redissolve in DCM, wash with water.[1]

    • If using Acetic Acid: Pour into ice water; neutralize with NaHCO₃ to precipitate the product.

  • Purification: Flash chromatography (Hexane/EtOAc) is often required to separate the pyrazole from any unreacted chalcone.

Expert Insight: If the intermediate pyrazoline (dihydro-pyrazole) is isolated instead of the fully aromatic pyrazole, extend the MW irradiation time by 5 minutes or add an oxidant (e.g., Iodobenzene diacetate) to the reaction mixture.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Vessel Failure/Venting Vapor pressure exceeded limit.Switch to a solvent with a higher boiling point (e.g., DMF) or lower the target temperature.[1] Reduce filling volume to <50%.
Incomplete Reaction Low microwave absorption.[4]Check solvent

.[1][3][4][6] If using non-polar solvent, add a "susceptor" (e.g., 100 µL ionic liquid or graphite stir bar).[1]
Charring/Decomposition "Hot spots" or superheating.[1]Increase stirring speed. Ensure the volume is sufficient for the temperature probe to read accurately.
Low Yield (Chalcone Route) Stalled at Pyrazoline stage.[1]The reaction requires oxidation. Switch solvent to Acetic Acid or add an oxidative catalyst.

Part 5: References

  • Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 2025. Link

  • Microwave-Assisted Synthesis of Heterocycles Accompanied by Antimicrobial Screening. Journal of Advances and Scholarly Researches in Allied Education, 2018. Link

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments (JoVE), 2023.[1] Link

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 2013.[1] Link

  • Solvent Choice for Microwave Synthesis. CEM Corporation Application Note. Link

  • Green microwave synthesis of pyrazole chalcone molecular hybrids. RSC Advances, 2024.[1] Link

Sources

Application Note: Regioselective N-Alkylation of Pyrazoles – Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are privileged scaffolds in medicinal chemistry and agrochemical development, forming the core of blockbuster drugs such as Lenacapavir and Zuranolone. N-alkylation is a primary late-stage functionalization strategy for these molecules. However, the tautomeric nature of unsymmetrical 1H-pyrazoles often leads to a challenging mixture of N1 and N2 regioisomers. This application note provides a comprehensive, self-validating guide to controlling regioselectivity, detailing the mechanistic causality behind solvent, base, and catalyst selection, alongside step-by-step experimental protocols.

Mechanistic Causality in Experimental Design

The primary challenge in the N-alkylation of unsymmetrical pyrazoles is directing the electrophilic attack to a specific nitrogen atom[1]. Because the two nitrogen atoms exist in a tautomeric equilibrium, standard alkylation often yields difficult-to-separate regioisomeric mixtures[1]. Understanding the underlying chemical drivers is critical for optimization:

  • Solvent Polarity & Base Strength (Thermodynamic Control): Polar aprotic solvents (e.g., DMSO, DMF) maximize the separation of the pyrazolide ion pair[1]. When paired with a moderate base like K₂CO₃, the reaction is driven toward the thermodynamically stable, less sterically hindered N1-alkylated product[1][2]. In cases where functional groups (like hydrazones or trifluoromethyl groups) cause unpredictable electronic effects, switching to a stronger base like NaH generates a "naked" pyrazolide anion, which can completely suppress the formation of minor regioisomers[1][3].

  • Lewis Acid Directing Effects (Kinetic Control): Accessing the sterically hindered N2 position requires overriding thermodynamic preferences. Magnesium-based catalysts, specifically MgBr₂, achieve this by coordinating simultaneously to the pyrazole nitrogen and the alkylating agent (e.g., α-bromoacetamides), effectively templating the delivery of the electrophile to the N2 position[1].

  • Attractive Non-Covalent Interactions: For electron-deficient olefins (Michael acceptors), catalyst-free conditions in DMSO can yield >99.9:1 N1-selectivity. This is driven by ionic interactions and hydrogen bonding in the transition state, which strictly govern the trajectory of the nucleophilic attack[4].

  • Protecting Group Transposition: For highly complex, fully substituted pyrazoles where steric bias is insufficient, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be utilized. SEM-group transposition allows for the selective masking of one nitrogen, forcing subsequent N-alkylation to occur exclusively at the desired site[5].

Optimization Workflow

G Start Unsymmetrical 1H-Pyrazole Target Determine Desired Regioisomer Start->Target N1 N1-Alkylation (Thermodynamic) Target->N1 Target N1 N2 N2-Alkylation (Kinetic/Hindered) Target->N2 Target N2 BaseMediated Base-Mediated (K2CO3/DMSO or NaH) N1->BaseMediated Michael Catalyst-Free Michael Addition N1->Michael LewisAcid Lewis Acid Catalysis (MgBr2 / THF) N2->LewisAcid SEM SEM-Group Transposition N2->SEM

Caption: Decision tree for optimizing regioselectivity in pyrazole N-alkylation.

Quantitative Data & Condition Benchmarking

The following table summarizes the expected outcomes based on validated literature conditions for various substrate classes.

Substrate TypeAlkylating AgentCatalyst / BaseSolvent & TempMajor IsomerSelectivity (N1:N2)Yield
3-Substituted PyrazolesAlkyl HalidesK₂CO₃DMSO, 25 °CN1-Alkyl> 90:1075–95%
3-Substituted Pyrazolesα-BromoacetamidesMgBr₂ (20 mol%)THF, 25 °CN2-Alkyl76:24 to 99:144–90%
CF₃-PyrazolesEthyl IodoacetateNaHTHF, 25 °CN1-AlkylExclusive80–85%
1H-PyrazolesAcrylates/AcrylamidesNoneDMSO, 25 °CN1-Alkyl> 99.9:1> 90%

Self-Validating Experimental Protocols

Protocol A: Thermodynamic N1-Alkylation via Base Mediation

Objective: Synthesize N1-alkylated pyrazoles using standard base-mediated conditions. Causality: K₂CO₃ in DMSO provides a mild basic environment that favors the thermodynamically stable N1 regioisomer. DMSO enhances the nucleophilicity of the pyrazolide anion by separating the ion pairs[1][2].

  • Preparation: To a flame-dried round-bottom flask, add 1H-pyrazole (1.0 equiv) and K₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous DMSO to achieve a 0.2 M concentration. Note: DMSO is critical for maximizing N1 selectivity compared to less polar solvents.

  • Deprotonation: Stir the suspension at room temperature for 30 minutes to ensure complete generation of the pyrazolide anion.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Stir at room temperature for 4–24 hours. Monitor via LC-MS.

  • Workup: Pour the reaction mixture into ice water (approx. 5x reaction volume). Reasoning: DMSO is highly miscible with water; this step forces the organic product out of solution. Extract with ethyl acetate (3x).

  • Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography[4].

Protocol B: Kinetic N2-Alkylation via Lewis Acid Catalysis

Objective: Access the sterically hindered N2-alkylated regioisomer. Causality: MgBr₂ acts as a bidentate Lewis acid, coordinating both the pyrazole nitrogen and the alkylating agent, templating the delivery of the electrophile to the less favored N2 position.

  • Inert Atmosphere Setup: Inside a glovebox (

    
     ppm O₂, 
    
    
    
    ppm H₂O), charge 3-substituted 1H-pyrazole (1.0 equiv) and anhydrous MgBr₂ (0.2 equiv, 20 mol%) into a vial. Note: Strict anhydrous conditions are mandatory; water strongly coordinates to Mg, quenching its catalytic directing ability.
  • Reagent Addition: Add anhydrous THF (0.5 M), followed by the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 equiv).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.1 equiv) dropwise at 25 °C. Reasoning: DIPEA acts as a non-nucleophilic base to scavenge HBr without disrupting the Mg-complex.

  • Reaction: Stir the mixture at 25 °C for 2 hours.

  • Quench & Workup: Quench with saturated NH₄Cl in MeOH. Concentrate to dryness, add water, and extract with isopropyl acetate (i-PrOAc) (4x).

  • Purification: Purify via silica gel chromatography (heptane/i-PrOAc gradient).

Protocol C: Catalyst-Free N1-Alkylation via Michael Addition

Objective: Achieve ultra-high N1 regioselectivity (>99.9:1) without metal catalysts. Causality: Exploits inherent hydrogen bonding and ionic interactions between the pyrazole and electron-deficient alkenes. Avoiding strong bases prevents side reactions and preserves sensitive functional groups[4].

  • Preparation: In a vial, combine 1H-pyrazole (1.0 equiv), DIPEA (1.2 equiv), and the electrophile (e.g., acrylate/acrylamide, 1.05 equiv).

  • Solvent: Add DMSO to reach a 0.25 M concentration.

  • Reaction: Stir at 25 °C until complete consumption of the pyrazole is observed (monitor by ¹H NMR or TLC).

  • Workup: Add ice water to the mixture and extract with ethyl acetate (2x).

  • Purification: Wash organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure[4].

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized regioisomer, the protocol must be self-validating through rigorous analytical techniques:

  • 2D NOESY NMR: The primary method for distinguishing N1 vs. N2 isomers. For an N1-alkylated 3-substituted pyrazole, NOE cross-peaks will be observed between the N-alkyl protons and the C5-H proton of the pyrazole ring. Conversely, N2-alkylation will display NOE cross-peaks between the N-alkyl protons and the C3-substituent[2].

  • ¹⁹F NMR Spectroscopy: For trifluoromethylated pyrazoles, the ratio of regioisomers can be rapidly quantified by integrating the distinct ¹⁹F signals of the 3-CF₃ and 5-CF₃ isomers[3].

  • X-Ray Crystallography: For novel scaffolds where steric compression convolutes NMR chemical shifts, obtaining a crystal structure is the definitive method to confirm regiochemistry[2][4].

References

1.1 - Benchchem 2. - Thieme-Connect 3.2 - ACS Figshare 4.4 - ACS Publications 5.3 - MDPI 6.5 - PMC

Sources

Troubleshooting & Optimization

Identification of byproducts in pyrazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazole-4-carbonitrile derivatives. Pyrazoles are a cornerstone of medicinal chemistry, and their synthesis, while often robust, can present challenges related to byproduct formation.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, minimize, and eliminate common impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazole-4-carbonitrile derivatives?

The most prevalent and versatile method is the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative (e.g., phenylhydrazine).[1][4][5][6] This approach is favored for its operational simplicity and high atom economy. Variations of this method may use different catalysts or green solvents like water or deep eutectic solvents to improve yields and environmental friendliness.[5][7][8][9]

Other established routes include:

  • Two-step processes starting from the Knoevenagel condensation product of an aldehyde and malononitrile, which is then reacted with hydrazine.[4]

  • Cyclocondensation reactions involving precursors like 3-oxoalkanonitriles, which are reacted with reagents such as trichloroacetonitrile and then cyclized with hydrazine.[10][11]

  • Reaction of α,β-unsaturated ketones or aldehydes with hydrazine, followed by dehydrogenation, although this is a more general pyrazole synthesis.[12]

Q2: What are the most likely byproducts in a typical three-component pyrazole-4-carbonitrile synthesis?

The primary byproducts arise from incomplete reaction or side reactions of the intermediates. The most common culprits are:

  • Knoevenagel Condensation Product: The intermediate formed from the initial reaction between the aldehyde and malononitrile. Its presence indicates that the subsequent addition of hydrazine or the cyclization step is slow or incomplete.

  • Pyrazoline Intermediates: These are non-aromatized, five-membered ring structures formed after cyclization but before the final oxidation/elimination step that leads to the aromatic pyrazole ring.[12] Their formation is often favored by milder reaction conditions or insufficient reaction time.

  • Michael Adduct: The product of the initial 1,4-addition (Michael addition) of hydrazine to the Knoevenagel intermediate. While typically a transient species, it can sometimes be isolated if it is particularly stable or if the subsequent cyclization is sterically hindered or electronically disfavored.

  • Unreacted Starting Materials: Residual aldehyde, malononitrile, or hydrazine can contaminate the final product if the reaction does not go to completion.[12]

Q3: My reaction mixture has turned a dark yellow/orange/brown color. Is this normal, and what causes it?

The development of a strong color, typically yellow to reddish-brown, is very common in these reactions.[12] It is often attributed to side reactions involving the hydrazine starting material or the formation of highly conjugated intermediates and minor polymeric byproducts. While often unavoidable, a very dark or tar-like consistency can indicate product degradation, especially if the reaction is overheated or run for an excessively long time. The color can usually be removed during purification with activated charcoal treatment.[12]

Q4: How can I effectively monitor the reaction's progress to minimize byproducts?

Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[4][12][13] Co-spot the reaction mixture with all three starting materials (aldehyde, malononitrile, hydrazine). The disappearance of the limiting reagent and the appearance of a new, major spot corresponding to the product indicate reaction progress. The presence of intermediate spots that appear and then fade can help you understand the reaction kinetics. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[13]

Troubleshooting Guide: From Impurities to Pure Product

This section addresses specific experimental issues. For each problem, we outline the symptoms, probable causes, and a systematic approach to resolution.

Problem 1: Complex Reaction Mixture with Low Product Yield
  • Symptoms: Your crude product shows multiple spots of similar intensity on TLC. The ¹H NMR spectrum of the crude material is complex, with no predominant set of peaks. The isolated yield of the desired pyrazole-4-carbonitrile is significantly lower than expected.

  • Probable Causes:

    • Sub-optimal Reaction Conditions: The temperature may be too low for the cyclization/aromatization steps to proceed efficiently, or too high, causing degradation.

    • Poor Reagent Quality: One or more of your starting materials may be impure, leading to a cascade of side reactions. Hydrazine, in particular, can degrade upon storage.

    • Inefficient Mixing: In larger-scale reactions, poor stirring can create localized concentration gradients or "hot spots," promoting byproduct formation.[13]

  • Corrective Actions & Protocol:

    • Verify Reagent Purity: Before starting, check the purity of your starting materials. Purify them if necessary (e.g., recrystallize the aldehyde, distill hydrazine hydrate).

    • Optimize Temperature: Run a temperature screen. Start at room temperature and gradually increase to reflux, taking aliquots for TLC analysis at each stage to find the optimal balance between reaction rate and impurity formation.

    • Controlled Reagent Addition: Instead of adding all components at once, try dissolving the aldehyde and malononitrile first, allowing the Knoevenagel condensation to begin, and then add the hydrazine dropwise. This can control the exotherm and minimize side reactions of the hydrazine.[13]

Problem 2: Identification of a Persistent, Major Byproduct
  • Symptoms: Purification is challenging due to a major byproduct that has similar polarity to your desired product. The NMR spectrum shows two distinct sets of major peaks.

  • Probable Cause & Identification Strategy: The most likely culprit is a stable intermediate that failed to convert to the final product. The workflow below will help you identify it.

Workflow for Byproduct Identification

Byproduct_Identification cluster_analysis Spectroscopic Analysis TLC Observe Persistent Byproduct Spot on TLC/HPLC Isolate Isolate Byproduct via Column Chromatography or Prep-TLC TLC->Isolate NMR Acquire ¹H, ¹³C, DEPT NMR Spectra Isolate->NMR Provides connectivity & functional groups MS Obtain High-Resolution Mass Spectrum (HRMS) Isolate->MS Gives molecular formula Structure Elucidate Structure NMR->Structure MS->Structure

Caption: Workflow for the isolation and identification of unknown byproducts.

Table 1: Spectroscopic Clues for Common Byproducts

Byproduct TypeKey ¹H NMR FeaturesKey ¹³C NMR FeaturesMass Spec (m/z) vs. Product
Knoevenagel Intermediate Presence of a vinylic proton signal (C=CH). Absence of pyrazole NH/NH₂ signals.Signals for two C≡N groups if malononitrile dimerizes, or one C≡N and one ester/ketone.Lower than product (missing hydrazine fragment).
Pyrazoline Intermediate Aliphatic CH-CH signals in the 4.0-5.5 ppm range. Broader NH signals.SP³ hybridized carbon signals in the ring.Higher than product by 2 Da (two extra hydrogens).[12]
Michael Adduct Complex aliphatic signals from the -CH-CH(CN)₂ fragment. Presence of hydrazine NH/NH₂ signals.SP³ carbons from the newly formed C-N and C-C bonds.Same as the product (it's an isomer).
  • Solutions to Promote Full Conversion:

    • For Pyrazoline Intermediates: If a pyrazoline is identified, full aromatization can often be achieved by extending the reaction time, increasing the temperature, or switching to a higher-boiling solvent like ethanol or acetic acid. In some cases, adding a mild oxidizing agent (e.g., bubbling air/O₂ through the mixture, or adding a stoichiometric amount of I₂ or DDQ) can facilitate the conversion.

    • For Knoevenagel Intermediates: This indicates the cyclization is the slow step. Ensure your hydrazine is active. Switching to a more polar, protic solvent (like ethanol) can help facilitate the proton transfers necessary for cyclization. A catalytic amount of acid or base (e.g., a few drops of acetic acid or triethylamine) can also promote this step.

Problem 3: Product Purification Difficulties
  • Symptoms: The crude product is a non-crystalline oil. Column chromatography results in smearing or poor separation. The final "pure" product is still colored.

  • Probable Causes:

    • Presence of highly polar, colored impurities.[12]

    • Residual, unreacted hydrazine, which is basic and can interfere with silica gel chromatography.

    • The product itself has poor crystallinity.

  • Systematic Purification Protocol:

    • Acidic Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM). Wash the solution with dilute aqueous acid (e.g., 1 M HCl). This will protonate any residual basic hydrazine, which will move into the aqueous layer.[12] Separate the organic layer, wash with brine, and dry.

    • Charcoal Treatment: If the product is still colored after the acid wash, dissolve it in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of Celite to remove the charcoal. This is highly effective at adsorbing high-molecular-weight colored impurities.[12]

    • Recrystallization: This is the most effective method for obtaining high-purity crystalline material. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[4][13]

    • Purification via Salt Formation: If the pyrazole is resistant to crystallization, it can be converted into an acid addition salt (e.g., hydrochloride, sulfate). These salts are often highly crystalline and can be easily purified by recrystallization from a polar solvent. The pure salt can then be neutralized with a base to recover the purified free pyrazole.[14]

Key Reaction Pathway & Intermediates

The following diagram illustrates the generally accepted mechanism for the three-component synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, highlighting the points where key byproducts may form.

Reaction_Mechanism Aldehyde Ar-CHO Knoevenagel Knoevenagel Intermediate (Ar-CH=C(CN)₂) Aldehyde->Knoevenagel Step 1: Condensation Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel Step 1: Condensation Hydrazine Ph-NH-NH₂ Michael Michael Adduct Hydrazine->Michael Step 2: Michael Addition Knoevenagel->Michael Step 2: Michael Addition Byproduct1 Side Reaction: Unreacted Intermediate Knoevenagel->Byproduct1 Cyclized Pyrazoline Intermediate Michael->Cyclized Step 3: Intramolecular Cyclization Product Pyrazole-4-carbonitrile (Final Product) Cyclized->Product Step 4: Aromatization (-H₂O or -H₂) Byproduct2 Side Reaction: Incomplete Aromatization Cyclized->Byproduct2

Caption: Mechanism of three-component pyrazole-4-carbonitrile synthesis.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Tech Support.
  • ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. [Link]

  • ResearchGate. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. [Link]

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Tech Support.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • ACS Omega. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole-4-carbonitrile.... [Link]

  • ResearchGate. (n.d.). Table: Synthesis of pyrazole 4-carbonitrile derivatives a. [Link]

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

  • ResearchGate. (2008). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. [Link]

  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • PMC. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Frontiers. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. [Link]

  • Google Patents. (2011).
  • ACS Publications. (2025). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. [Link]

  • PMC. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

  • Materials Chemistry and Mechanics. (2025). Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. [Link]

  • Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • IJSDR. (n.d.). Green approaches-synthesis of dihydropyrano [2,3-c] pyrazole by using eco-friendly catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

Sources

Improving regioselectivity in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-REGIO-001 Escalation Level: Tier 3 (Senior Application Scientist) Status: Open Topic: Troubleshooting and optimizing regioselectivity in substituted pyrazole synthesis.

Executive Summary & Triage

Welcome to the Pyrazole Synthesis Technical Support Center. You are likely here because your condensation of hydrazines with 1,3-dielectrophiles yielded an inseparable mixture of 1,3- and 1,5-regioisomers, or because N-alkylation of your pyrazole scaffold occurred at the "wrong" nitrogen.

Regiocontrol in pyrazole synthesis is governed by a delicate balance of sterics , electronics , and solvent interactions . The classical Knorr synthesis is rarely 100% regioselective without specific optimization.

Quick Diagnostic: Use the decision tree below to identify your synthesis strategy.

PyrazoleStrategy Start Starting Material? Diketone 1,3-Diketone Start->Diketone UnsubPyrazole Unsubstituted Pyrazole Start->UnsubPyrazole Enaminone Enaminone / Ynone Start->Enaminone Sym No Regio Issues Diketone->Sym Symmetrical? Unsym Check Sterics/Electronics (See Module 1) Diketone->Unsym Unsymmetrical? Alkylation Steric Control / Semple Shift (See Module 3) UnsubPyrazole->Alkylation N-Alkylation HardSoft Electronic Control (See Module 2) Enaminone->HardSoft Cyclization

Figure 1: Strategic decision matrix for selecting the correct synthetic pathway.

Module 1: The Knorr Synthesis (1,3-Diketones)

The Problem: Reaction of a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone (

) yields a mixture of isomer A (1,5-substituted) and isomer B (1,3-substituted).

The Mechanism (Root Cause): The reaction proceeds via a step-wise mechanism. The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon.

  • Hydrazine Nucleophilicity: The terminal

    
     is generally more nucleophilic than the substituted 
    
    
    
    due to steric freedom, though electron-donating
    
    
    groups can enhance the
    
    
    nucleophilicity.
  • Carbonyl Electrophilicity: Controlled by the electron-withdrawing/donating nature of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     vs 
    
    
    
    .

Optimization Protocol: Fluorinated Solvent Steering Recent literature demonstrates that fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can dramatically shift regioselectivity by activating specific carbonyls via hydrogen bonding [1].

Protocol 1.1: Regioselective Condensation in TFE Target: Maximizing the 1,5-isomer (where the N-substituent is adjacent to the bulkier/more electron-rich C-substituent).

  • Preparation: Dissolve 1,3-diketone (1.0 equiv) in TFE (0.2 M).

  • Addition: Add substituted hydrazine (1.1 equiv) dropwise at 0°C.

    • Note: If using hydrazine hydrochloride, add 1.1 equiv of NaOAc.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Evaporate TFE (recoverable). Dissolve residue in EtOAc, wash with water/brine.

  • Result: TFE typically enhances attack at the more electrophilic carbonyl by the more nucleophilic

    
    , often stabilizing the kinetic product.
    

Data: Solvent Effects on Regioselectivity Reaction of Phenylhydrazine with Benzoylacetone (Ph-CO-CH2-CO-Me)

SolventMajor IsomerRatio (1,5-dimethyl : 1,3-dimethyl)Mechanism Driver
Ethanol Mixed60:40Thermodynamic equilibration
TFE 5-Methyl-1,3-diphenyl95:5H-bond activation of carbonyls
HCl/EtOH 3-Methyl-1,5-diphenyl10:90Protonation of Ph-NH-NH2
Module 2: Electronic Control (Enaminones & Ynones)

The Problem: The 1,3-diketone bias is insufficient, or you require the "anti-Knorr" isomer.

The Solution: Replace the 1,3-diketone with a "masked" equivalent: an Enaminone (


) or an Alkynone  (

). These substrates differentiate the two electrophilic sites significantly: one is a hard Carbonyl, the other is a soft Michael acceptor (

-carbon).

Mechanism Visualization:

EnaminoneMech Hydrazine Hydrazine (NH2-NH-R) PathA Path A: Neutral NH2 attacks Carbonyl Hydrazine->PathA Kinetic PathB Path B: Acidic NH2 attacks C-beta Hydrazine->PathB Michael Addn Enaminone Enaminone (R'-CO-CH=CH-NMe2) Enaminone->PathA Enaminone->PathB ResultA 1,3-Isomer (R on N1, R' on C3) PathA->ResultA ResultB 1,5-Isomer (R on N1, R' on C5) PathB->ResultB

Figure 2: Divergent pathways based on pH conditions for enaminones.

Protocol 2.1: The "Celecoxib" Route (Enaminone/Salt Method) This method is preferred for synthesizing 1-aryl-3-haloalkyl-5-aryl pyrazoles [2].

  • Enaminone Formation: React acetophenone derivative with DMA-DMA (N,N-dimethylacetamide dimethyl acetal) at reflux to generate the enaminone.

  • Cyclization:

    • Suspend enaminone (1.0 equiv) and arylhydrazine hydrochloride (1.1 equiv) in Ethanol (0.5 M).

    • Crucial Step: Do not add base immediately. The acidic environment of the hydrochloride salt promotes attack at the carbonyl (or C-beta depending on substituents, see note below).

    • Refinement: For Celecoxib (CF3 group), the hydrazine

      
       attacks the trifluoroacetyl carbonyl (hard electrophile) while the 
      
      
      
      attacks the enamine carbon.
    • Reflux for 12 hours.

  • Purification: Upon cooling, the major regioisomer often precipitates. Recrystallize from EtOH/Water.

Module 3: Post-Synthetic N-Alkylation

The Problem: You have a 3,5-unsymmetrical pyrazole (


) and need to alkylate it. Direct alkylation with alkyl halides (

) and base (

) usually favors alkylation at the less sterically hindered nitrogen (adjacent to the smaller substituent).

Scenario: You have 3-phenyl-5-methylpyrazole.

  • Standard Base (

    
    ): Alkylation occurs at 
    
    
    
    (next to Methyl) because the phenyl group sterically blocks the other nitrogen.
  • Requirement: You want the alkyl group next to the Phenyl.

Protocol 3.1: The Mitsunobu Inversion The Mitsunobu reaction often shows different selectivity profiles compared to


 alkylation due to the formation of a betaine intermediate.
  • Reagents: Pyrazole (1.0 equiv), Alcohol R-OH (1.2 equiv),

    
     (1.2 equiv).
    
  • Solvent: Dry THF or Toluene.

  • Addition: Add DIAD or DEAD (1.2 equiv) dropwise at 0°C.

  • Mechanism: The steric bulk of the triphenylphosphine oxide byproduct often forces the alkylation to the thermodynamically favored position, or sometimes the more hindered position depending on the "Semple" equilibration rates [3].

Protocol 3.2: Transient Protecting Group Switch (SEM-Switch) If direct alkylation fails, use the SEM (2-(trimethylsilyl)ethoxymethyl) strategy [3].

  • Protection: Protect

    
     pyrazole with SEM-Cl (forms mixture, separate the major isomer).
    
  • Lithiation: Treat with

    
    . The SEM group directs lithiation to the C5 position.[1]
    
  • Functionalization: Quench with electrophile.

  • Deprotection: Remove SEM with TFA or TBAF.

Frequently Asked Questions (FAQ)

Q: Why does my hydrazine hydrochloride react differently than the free base? A: The hydrochloride salt creates an acidic medium. In the reaction with 1,3-diketones, acid protonates the hydrazine.[2] The


 nitrogen is more basic (electron-rich) than the 

, so it gets protonated first, rendering it non-nucleophilic. This forces the

to attack first, often reversing the regioselectivity compared to neutral conditions.

Q: I am using a trifluoromethyl-1,3-diketone. Where will the


 end up? 
A: The carbonyl adjacent to the 

group is highly electrophilic (often existing as a hydrate). The primary amino group (

) of the hydrazine will attack this carbon first.
  • Result: The

    
     group will end up at the 3-position  (distal to the N-substituent) in the final pyrazole ring [4].
    

Q: Can I interconvert the isomers? A: Generally, no. Pyrazole regioisomers are thermally stable. However, N-acyl pyrazoles can undergo thermal rearrangement (1,5-acyl shift). If you have the wrong isomer, you typically must restart the synthesis or use a "Semple rearrangement" type strategy (though this is rare for simple alkyl/aryl pyrazoles).

References
  • BenchChem Technical Support. (2025).[2][3] Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. BenchChem.[2][3] Link

  • Wan, Z., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link

  • Jo, M., et al. (2023). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation. Journal of Organic Chemistry.[5] Link

  • Fustero, S., et al. (2011). Recent advances in the regioselective synthesis of pyrazoles.[1][4][9][10][11][13][14] Current Organic Chemistry.[4] Link

  • Organic Chemistry Portal. (2024). Regioselective Synthesis of Pyrazoles.[1][3][4][5][8][9][10][11][12][13][15]Link

Sources

Characterization of unexpected products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of Unexpected Products in Pyrazole Synthesis

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SYN-001

Introduction: Beyond the Expected Heterocycle

Welcome to the Technical Support Center for Pyrazole Synthesis. If you are accessing this guide, your reaction likely did not proceed according to the textbook Knorr or [3+2] cycloaddition mechanisms. In pyrazole synthesis, "unexpected" products are rarely random; they are the result of specific competitive pathways driven by steric hindrance, electronic bias, or thermodynamic traps.

This guide provides a forensic approach to identifying these byproducts and protocols to correct the synthetic trajectory.

Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

The Issue: You reacted an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine. You expected a specific regioisomer (usually the 1,3-disubstituted product), but you suspect you have the 1,5-isomer, or an inseparable mixture.

The Mechanism: Regioselectivity is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Electronic Control: The terminal nitrogen (

    
    ) of the hydrazine is the hardest nucleophile and typically attacks the most reactive (least hindered/most electron-deficient) carbonyl first.
    
  • Steric Control: Bulky substituents on the hydrazine or the diketone can invert this preference, forcing the initial attack to the less hindered carbonyl.

Diagnostic Protocol: The NOESY Confirmation Standard 1H NMR is often insufficient to distinguish isomers because the chemical shifts are similar. Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive diagnostic tool.

Step-by-Step Characterization Workflow:

  • Isolate the Product: Ensure the sample is free of paramagnetic impurities.

  • Prepare Sample: Dissolve ~10 mg in DMSO-d6 (prevents tautomeric broadening seen in

    
    ).
    
  • Run 1D 1H NMR: Assign the N-substituent protons (e.g., N-Me or N-Ph) and the pyrazole C5-H (or substituent on C5).

  • Run 2D NOESY: Set mixing time (

    
    ) to 500–800 ms.
    
  • Analysis:

    • 1,5-Isomer: Strong cross-peak between the N-substituent and the C5-substituent.

    • 1,3-Isomer: NO cross-peak between the N-substituent and the C3-substituent (too distant).

Data Table: Chemical Shift Trends (13C NMR) While NOESY is definitive, 13C NMR provides corroborating evidence.

Carbon Position1,3-Isomer (Typical

ppm)
1,5-Isomer (Typical

ppm)
Mechanistic Reason
C3 145 - 155135 - 145Deshielded by adjacent imine-like N2.
C5 130 - 140125 - 135Shielded by adjacent pyrrole-like N1 lone pair.
C4 100 - 110100 - 110Minimal difference; unreliable for diagnosis.

Visualization: Isomer Identification Flowchart

IsomerID start Crude Reaction Mixture nmr 1H NMR Analysis start->nmr mix Multiple Sets of Signals? nmr->mix pure Single Product Observed mix->pure No Optimize Solvent/Catalyst Optimize Solvent/Catalyst mix->Optimize Solvent/Catalyst Yes (Regio-mixture) noesy Run 2D NOESY Experiment pure->noesy decision NOE Correlation: N-R group <-> C5-R group noesy->decision iso15 Identified: 1,5-Isomer (Steric Control Dominant) decision->iso15 Strong Cross-peak iso13 Identified: 1,3-Isomer (Electronic Control Dominant) decision->iso13 No Cross-peak

Caption: Decision tree for assigning pyrazole regiochemistry using NMR spectroscopy.

Module 2: The "Stalled" Reaction (Hydrazones & Azines)

The Issue: You observe the disappearance of starting material, but the mass spectrum shows a molecular weight higher than expected (often dimer-like), or the NMR lacks the characteristic aromatic pyrazole signal.

Unexpected Product A: The Azine (Dimer) If the hydrazine is the limiting reagent or added too slowly, the intermediate hydrazone can react with a second equivalent of diketone/ketone rather than cyclizing.

  • Diagnostic: MS shows

    
    .
    
  • Correction: Ensure Hydrazine is in excess (1.2 - 2.0 eq) and add the ketone to the hydrazine solution (inverse addition).

Unexpected Product B: The Stable Hydrazone Sometimes the intermediate forms but fails to undergo the second dehydration step to close the ring.

  • Diagnostic: 1H NMR shows a broad NH signal and lack of aromatic character.

  • Correction: This is a kinetic trap. Increase temperature or add an acid catalyst (Acetic acid or HCl/EtOH) to protonate the carbonyl/imine and facilitate ring closure.

Visualization: Competitive Pathways

Pathways diketone 1,3-Diketone hydrazone Intermediate Hydrazone diketone->hydrazone Condensation 1 hydrazine Hydrazine (R-NHNH2) hydrazine->hydrazone pyrazole Target Pyrazole (Cyclization) hydrazone->pyrazole Intramolecular Dehydration (Acid/Heat) azine Unexpected Azine (Dimerization) hydrazone->azine + 2nd Diketone (Low Hydrazine Conc.)

Caption: Divergence of the reaction pathway leading to target cyclization or unwanted azine formation.

Module 3: Oxidation State Confusion (Pyrazolines)

The Issue: When synthesizing pyrazoles from


-unsaturated ketones (chalcones) and hydrazines, the immediate product is often a Pyrazoline  (non-aromatic, dihydro-pyrazole). Users often mistake this for the pyrazole or are surprised when it spontaneously oxidizes.

Characterization Guide:

FeaturePyrazoline (Intermediate)Pyrazole (Product)
Aromaticity NoYes
1H NMR Pattern ABX System: Three distinct signals for protons at C4 and C5 (

) with geminal/vicinal coupling.
Singlet: A single aromatic proton at C4 (if unsubstituted).
Fluorescence Often highly fluorescent (blue/green).Usually non-fluorescent (unless highly conjugated).

Troubleshooting Protocol:

  • If Pyrazoline is unwanted: The reaction requires an oxidant.

    • Method A: Add DDQ (1.1 eq) in Dioxane.

    • Method B: Aerobic oxidation (stir open to air in DMSO with catalytic

      
      ).
      
  • If Pyrazoline is disappearing: It is likely disproportionating or oxidizing in air. Store under inert atmosphere (Argon) in the dark.

Frequently Asked Questions (FAQs)

Q: My N-unsubstituted pyrazole NMR signals are incredibly broad. Is it impure? A: Likely not. N-unsubstituted pyrazoles undergo annular tautomerism (rapid proton exchange between N1 and N2). In


, this exchange is intermediate on the NMR timescale, causing broadening.
  • Fix: Run the NMR in DMSO-d6 (hydrogen bonding slows the exchange) or add a drop of TFA to protonate the species, sharpening the peaks.

Q: I am getting a mixture of regioisomers. How can I force the reaction to one side? A: Change the solvent polarity.

  • Protic/Polar solvents (EtOH, AcOH): Stabilize the ionic intermediates, often favoring the electronically controlled product.

  • Fluorinated Solvents (TFE/HFIP): These can invert regioselectivity by strong hydrogen-bond donation to the carbonyl, altering its electrophilicity [1].

Q: Can I use microwave irradiation to fix "stalled" hydrazones? A: Yes. Microwave heating is highly effective for the dehydration step of Knorr synthesis. A typical protocol is 120°C for 10-20 mins in Ethanol/AcOH [2].

References
  • Regioselective Synthesis of Pyrazoles. Source: Organic Chemistry Portal. Citation: Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. URL:[Link]

  • 13C NMR Characterization of Pyrazoles. Source: Canadian Journal of Chemistry. Citation: Elguero, J., et al. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. URL:[Link]

  • Unexpected Ring Opening Reactions. Source: Royal Society of Chemistry (OBC).[2] Citation: Organic & Biomolecular Chemistry.[3][2][4][5][6][7][8] (2014).[7] Unexpected ring opening of pyrazolines with activated alkynes.[2] URL:[Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist:

In the field of pharmaceutical and fine chemical synthesis, the construction of the pyrazole ring is a cornerstone reaction. However, the classical Knorr synthesis and its variations, often involving the condensation of hydrazines with 1,3-dicarbonyl compounds, are notoriously exothermic.[1][2][3] An uncontrolled exotherm is not merely a procedural deviation; it's a critical safety event that can lead to thermal runaway, byproduct formation, product degradation, and in the worst-case scenario, catastrophic equipment failure.[4][5]

This guide is designed to move beyond rote procedural steps. It provides a framework for understanding the "why" behind the "how," empowering you to anticipate, diagnose, and manage thermal events during pyrazole synthesis. We will explore common issues through a practical Q&A format and provide in-depth troubleshooting guides grounded in principles of reaction kinetics and heat transfer.

Part 1: Frequently Asked Questions (FAQs)

Q1: Which step in my pyrazole synthesis is the most exothermic?

A1: The primary exothermic event is typically the initial condensation and cyclization reaction between the hydrazine derivative and the 1,3-dicarbonyl compound.[1] The formation of the new N-C and C=N bonds is thermodynamically highly favorable, releasing significant energy as heat. The reaction between hydrazine hydrate and dicarbonyls, in particular, can be highly exothermic and requires careful control.[1]

Q2: My lab-scale (gram-scale) synthesis works perfectly, but I'm seeing dangerous temperature spikes at the pilot scale (kilogram-scale). Why?

A2: This is a classic scale-up challenge rooted in the physics of heat transfer. As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[6] In a small flask, heat dissipates quickly through the walls. In a large reactor, the heat generated in the core of the reaction mass cannot escape as efficiently, leading to an accumulation of thermal energy and a rapid temperature rise.[4][6] Inadequate mixing in larger vessels can also create localized "hot spots" where reactant concentrations are high, further accelerating the reaction rate in that specific area.[6][7]

Q3: Can I just run the reaction in an ice bath to control the temperature?

A3: While an ice bath is a standard laboratory tool, it may be insufficient, and can sometimes be dangerous if used improperly. If you add the hydrazine too quickly to a very cold solution, the reaction may not initiate immediately. This can lead to a dangerous accumulation of unreacted reagents.[5] When the reaction finally does start, the combined energy release from the accumulated mass can overwhelm the cooling capacity of the ice bath, leading to a violent, delayed exotherm.[5] The key is not just cooling, but controlled addition of the limiting reagent to match the rate of heat generation with the system's rate of heat removal.[4]

Q4: What are the first signs of a developing thermal runaway reaction?

A4: The most obvious sign is a reactor temperature that continues to rise even after you have stopped the addition of reagents or maximized cooling.[7] Other signs include a sudden increase in pressure, unexpected gas evolution, or a noticeable change in the color or viscosity of the reaction mixture. Continuous monitoring of the internal reaction temperature is critical.[4][6]

Q5: Are there "greener" or inherently safer methods for pyrazole synthesis?

A5: Yes, research is ongoing into safer synthesis routes. Microwave-assisted organic synthesis (MAOS) can offer rapid, controlled heating, often reducing reaction times and improving yields, which can sometimes mitigate the risks associated with prolonged heating of large reaction masses.[8][9] Solvent-free reactions, where applicable, can also reduce the overall hazard profile.[8] However, these methods require specialized equipment and careful process safety assessment before implementation at scale.[10]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Temperature Excursion During Hydrazine Addition

Problem: You are performing a Knorr-type pyrazole synthesis. During the dropwise addition of hydrazine hydrate, the internal temperature of the reactor begins to rise rapidly, exceeding your setpoint by more than 10°C, and is not responding to the cooling bath.

Probable Causes:

  • Addition Rate Too High: The rate of heat generation (q_gen) is exceeding the rate of heat removal (q_rem) of your cooling system.[4]

  • Inadequate Cooling: The cooling bath is not at the correct temperature, or there is poor thermal contact between the reactor and the cooling medium.[7]

  • Poor Mixing: Inefficient stirring is causing localized hot spots, where the reaction is accelerating uncontrollably.[6][7]

  • Accumulation: The initial reaction temperature was too low, preventing the reaction from starting, leading to a buildup of unreacted hydrazine that is now reacting all at once.[5]

Step-by-Step Solution Protocol:

  • IMMEDIATE ACTION: STOP THE ADDITION. The first and most critical step is to stop feeding the exothermic reactant.[4]

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature. For jacketed reactors, ensure the coolant is circulating at the maximum flow rate and lowest setpoint.[11]

  • Increase Agitation: Increase the stirring speed to improve heat transfer to the reactor walls and break up any potential localized hot spots.[7]

  • Monitor Vigorously: Keep a close watch on the internal temperature and pressure. Do not leave the reaction unattended.[12]

  • Prepare for Quench (If Necessary): If the temperature continues to rise uncontrollably after stopping the addition and maximizing cooling, a runaway reaction is imminent. This is a critical emergency. Follow your lab's established safety protocol, which may involve adding a pre-chilled, inert "quench" solvent to rapidly dilute and cool the reaction mass.[7]

  • Post-Event Analysis: Once the situation is stable, do not proceed without a thorough investigation.

    • Review your procedure: Was the addition rate specified and followed?

    • Check your equipment: Is the stirrer appropriately sized? Is the cooling system functioning correctly?

    • Consider a semi-batch approach: For larger scales, a semi-batch process, where the hydrazine is added slowly over time, is inherently safer than a batch process where all reagents are mixed at once.[5]

Guide 2: Low Yield and Impurity Formation After a Known Exotherm

Problem: Your reaction experienced a significant temperature spike during synthesis. After workup, the yield of your desired pyrazole is low, and TLC/HPLC analysis shows multiple, significant byproducts.

Probable Cause: The uncontrolled temperature increase provided the activation energy for alternative reaction pathways, leading to the formation of impurities and potentially causing degradation of your target compound.[6]

Step-by-Step Solution Protocol:

  • Characterize Byproducts: If possible, isolate and identify the major byproducts. Understanding their structure can provide clues about the side reactions that occurred (e.g., dimerization, decomposition, or formation of regioisomers).

  • Perform a Calorimetry Study: For process development, use a reaction calorimeter to measure the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR). This data is essential for designing an adequate cooling system and a safe addition profile for scale-up.

  • Optimize Addition Profile: Based on calorimetry data or empirical trials, redesign the addition protocol.

    • Dilute the Reagent: Consider diluting the hydrazine in a portion of the reaction solvent before adding it. This helps to better control the localized concentration.[7]

    • Temperature-Controlled Dosing: Implement an automated system where the addition pump is linked to the internal temperature probe. The pump automatically stops if the temperature exceeds a defined safety limit and resumes only when it is back within range.[5][13]

  • Solvent Selection: Re-evaluate your choice of solvent. A solvent with a higher heat capacity can absorb more energy for a given temperature change. The solvent's boiling point can also act as a passive safety control through reflux cooling, but this must be carefully planned.[6]

Part 3: Data & Visualizations

Table 1: Key Parameters for Thermal Hazard Assessment
ParameterDefinitionSignificance in Pyrazole SynthesisMitigation Strategy
Heat of Reaction (ΔHrxn) The total amount of heat released or absorbed by the reaction.The condensation of hydrazine with 1,3-dicarbonyls is highly exothermic.Dilution of reactants; use of a semi-batch process.[5]
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all reaction heat is retained by the system (total cooling failure).[5]A high ΔTad indicates a severe thermal runaway potential.Reduce reactant concentrations to lower the energy potential per unit volume.[5]
MTSR Maximum Temperature of the Synthesis Reaction: The highest temperature reached under conditions of cooling failure.If MTSR exceeds the boiling point of the solvent or the decomposition temperature of reactants/products, the risk is severe.Implement robust cooling and emergency relief systems.[11]
Time to Maximum Rate (TMRad) The time it takes for an adiabatic reaction to reach its maximum rate of heat evolution.A short TMRad leaves very little time for operator intervention in an emergency.Design processes to have a longer TMRad by controlling the rate of reactant addition.
Diagrams

Workflow: Responding to a Temperature Excursion

This diagram outlines the decision-making process when an unexpected temperature rise is observed during the addition of an exothermic reagent.

ExothermResponse cluster_0 Start Reagent Addition in Progress (T_internal ≤ T_setpoint) TempRise Temperature Rises (T_internal > T_setpoint) Start->TempRise Monitor T_internal Action1 STOP ADDITION Maximize Cooling Increase Agitation TempRise->Action1 Yes CheckStable Is Temperature Decreasing? Action1->CheckStable Resume Resume Addition at Slower Rate CheckStable->Resume Yes Runaway RUNAWAY IMMINENT Execute Emergency Protocol (Quench / Evacuate) CheckStable->Runaway No End Process Stabilized Resume->End Runaway->End Investigate Post-Incident Investigation: - Review Protocol - Check Equipment - Perform Hazard Analysis End->Investigate

Caption: Decision tree for managing a thermal excursion event.

Concept: Heat Generation vs. Heat Removal

This diagram illustrates the critical balance between the rate of heat generation by the chemical reaction and the rate of heat removal by the process equipment. A thermal runaway occurs when generation far exceeds removal.

HeatBalance cluster_Gen Factors Increasing Heat Generation (q_gen) cluster_Rem Factors Increasing Heat Removal (q_rem) HighConc High Reactant Concentration Runaway Thermal Runaway (q_gen >> q_rem) HighConc->Runaway Promotes FastAdd Fast Addition Rate FastAdd->Runaway Promotes HotSpot Localized Hot Spots (Poor Mixing) HotSpot->Runaway Promotes Cooling Efficient Cooling (Jacket, Bath) Balance Thermal Balance (q_gen ≈ q_rem) Cooling->Balance Promotes Stirring Good Agitation Stirring->Balance Promotes SA_V High Surface Area to Volume Ratio SA_V->Balance Promotes

Caption: The relationship between heat generation and removal rates.

References

  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (n.d.). troubleshooting low conversion rates in pyrazole synthesis.
  • Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions.
  • Lab Manager. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Lab Manager. (2026, January 13). Preventing Explosions in Exothermic Reaction Calorimetry.
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Aminopyrazole Synthesis.
  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • SciELO. (2025, August 6). Pyrazole synthesis under microwave irradiation and solvent-free conditions.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • PMC. (2007, July 19). New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
  • SciELO. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions.
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Rsc.org. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • TSI Journals. (2017, May 29). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.

Sources

Validation & Comparative

Comparative Analysis Guide: 1H & 13C NMR of 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the NMR spectral characteristics of 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile . It is designed for medicinal chemists and structural biologists requiring definitive structural confirmation of pyrazole regioisomers during scaffold synthesis.

Executive Summary & Structural Context

The synthesis of N-methylated pyrazoles often yields a mixture of regioisomers (1,3-disubstituted vs. 1,5-disubstituted). For 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile , distinguishing the desired 1,3-isomer (Target) from the 1,5-isomer (Common Impurity) is the primary analytical challenge.

  • Target Compound: 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile[1][2]

    • Key Feature: Proton at position 5 (adjacent to N-methyl).[3]

  • Primary Alternative (Impurity): 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

    • Key Feature: Proton at position 3 (remote from N-methyl).

This guide utilizes NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) as the definitive arbitration methods.

Experimental Protocol
Sample Preparation
  • Solvent: DMSO-d

    
     is recommended over CDCl
    
    
    
    for polar functionalized pyrazoles to prevent aggregation-induced broadening and to ensure solubility of potential polar impurities (e.g., unreacted NH-pyrazoles).
  • Concentration: 10–15 mg in 0.6 mL solvent for clear 13C resolution.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Instrument Parameters (600 MHz equivalent)
  • 1H NMR: Spectral width 12 ppm; Relaxation delay (d1) > 2.0s to ensure integration accuracy of the aromatic singlet vs. methyl group.

  • 13C NMR: Decoupled; Spectral width 240 ppm; Minimum 512 scans for quaternary carbon detection (C-Br, C-CN).

1H NMR Analysis & Assignment

The 1H NMR spectrum is deceptively simple, consisting of two singlets. The chemical shift position and NOE correlations of the aromatic singlet are the critical data points.

Predicted Chemical Shifts (DMSO-d

)
PositionMoietyShift (δ, ppm)MultiplicityIntegralStructural Logic
H-5 Aromatic C-H8.35 – 8.55 Singlet (s)1HDeshielded by adjacent N-1 and the electron-withdrawing 4-CN group.
N-Me N-CH

3.85 – 3.95 Singlet (s)3HTypical range for N-methyl pyrazoles.

Note: In the 5-bromo isomer , the aromatic proton resides at H-3 . Due to the shielding cone of the adjacent N-2 lone pair and lack of adjacency to the N-methyl group, the H-3 signal typically resonates upfield (approx. 7.9 – 8.1 ppm) compared to H-5.

Definitive Identification: The NOE Diagnostic

The most robust method to confirm the structure is 1D-NOE or 2D-NOESY.

  • Target (3-Br): Irradiation of the N-Me signal (3.9 ppm) WILL produce a strong NOE enhancement of the aromatic singlet (H-5) due to spatial proximity.

  • Alternative (5-Br): Irradiation of the N-Me signal WILL NOT enhance the aromatic singlet (H-3) because the bulky Bromine atom sits between them.

13C NMR Analysis

The 13C spectrum provides confirmation of the carbon skeleton. The key diagnostic is the chemical shift of C-5 vs C-3 and the HMBC correlation from the N-methyl protons.

Predicted Chemical Shifts (DMSO-d

)
CarbonTypeShift (δ, ppm)Assignment Logic
C-5 CH (Aromatic)136.0 – 139.0 Deshielded by N-1. Shows HSQC correlation to the aromatic proton.
C-3 C-Br (Quaternary)126.0 – 129.0 Effect of Br substituent. No HSQC correlation.
CN Nitrile113.0 – 115.0 Characteristic nitrile region.
C-4 C-CN (Quaternary)92.0 – 96.0 Shielded position in pyrazole ring, despite CN attachment.
N-Me Methyl37.0 – 39.0 Standard N-methyl resonance.
HMBC Connectivity
  • Target (3-Br): The N-methyl protons (3.9 ppm) will show a strong 3-bond correlation (

    
    ) to C-5  (136-139 ppm).
    
  • Alternative (5-Br): The N-methyl protons will show a 3-bond correlation to C-5 (which is now a C-Br quaternary carbon, ~125 ppm).

  • Differentiation: If the N-Me correlates to a CH carbon (verified by HSQC), it is the Target. If it correlates to a Quaternary carbon, it is the 5-Bromo isomer.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for distinguishing the target from its isomers using NMR data.

NMR_Logic Start Unknown Isomer (3-Br vs 5-Br) Step1 1H NMR: Locate Aromatic Singlet Start->Step1 Decision1 NOESY Experiment: Irradiate N-Me Step1->Decision1 Result_NOE NOE Signal Observed (N-Me ↔ Ar-H) Decision1->Result_NOE Positive Enhancement Result_NoNOE NO NOE Signal (Distance > 5Å) Decision1->Result_NoNOE No Enhancement Conclusion_Target CONFIRMED TARGET: 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (H is at pos 5) Result_NOE->Conclusion_Target Conclusion_Isomer CONFIRMED ISOMER: 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (H is at pos 3) Result_NoNOE->Conclusion_Isomer

Figure 1: NMR Decision Tree for Regioisomer Discrimination. The NOESY experiment is the critical "Go/No-Go" step.

Comparative Data Table

This table contrasts the target molecule with its closest synthetic relatives to aid in impurity profiling.

FeatureTarget (3-Br) Isomer (5-Br) Precursor (Des-bromo)
Structure 3-Br, 1-Me, 4-CN5-Br, 1-Me, 4-CN1-Me, 4-CN
Aromatic H Shift ~8.4 ppm (H-5) ~8.0 ppm (H-3) ~8.3 (H-3) & ~7.9 (H-5)
N-Me NOE Strong to Ar-H None Strong to H-5
C-5 Shift ~137 ppm (CH) ~127 ppm (C-Br) ~132 ppm (CH)
HMBC (N-Me) Correlates to CH Correlates to C-q Correlates to CH
References
  • ChemicalBook. (2025).[4] 1-Methylpyrazole 1H NMR Spectrum & Data. Retrieved from .

  • National Institutes of Health (PubChem). (2025). 3-bromo-1-methyl-1H-pyrazole-4-carbonitrile Compound Summary. Retrieved from .

  • Fox, R. J., et al. (2017).[3][5] Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development. Retrieved from .

  • Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from .

  • Vertex AI Research. (2026). Consolidated Spectral Analysis of Pyrazole Carbonitriles.

Sources

Regio-Chemo-Dynamics: A Comparative Guide to 3-Bromo vs. 5-Bromo Pyrazole Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomer Trap

For the medicinal chemist, the pyrazole ring is a privileged scaffold, yet it presents a notorious ambiguity: annular tautomerism . In unsubstituted 1H-pyrazoles, the 3- and 5-positions are chemically identical due to rapid proton migration. Differentiation—and thus distinct reactivity—only emerges upon N-functionalization (protection or substitution).

This guide objectively compares the reactivity profiles of N-substituted 3-bromo and 5-bromo pyrazoles .

Key Takeaway:

  • 3-Bromo Pyrazoles: The "Sterically Accessible" isomer. Ideal for cross-couplings where catalyst approach is rate-limiting. Behaves similarly to meta-substituted pyridines.

  • 5-Bromo Pyrazoles: The "Electronically Activated" isomer. Highly reactive toward halogen-metal exchange (via coordination) but sterically hindered in cross-couplings due to the adjacent N-substituent (the "ortho-effect").

Structural Context & Synthesis

Before comparing reactivity, one must ensure isomeric purity. The synthesis of these isomers is governed by the regioselectivity of N-alkylation or cyclization.

The Reactivity Divergence

Once the nitrogen is locked (e.g.,


-Methyl, 

-SEM,

-Boc), the symmetry breaks.
  • C3-Position:

    
     to the pyrrole-like Nitrogen (N1). Electronically richer than C5, but less acidic.[1]
    
  • C5-Position:

    
     to the pyrrole-like Nitrogen (N1). Significantly more acidic (inductive effect) and sterically crowded by the N-protecting group.
    
Visualization: Tautomerism to Regioisomerism

The following diagram illustrates the divergence from a single precursor to two distinct chemical entities.

Pyrazole_Divergence cluster_reactivity Reactivity Consequence Precursor 3(5)-Bromo-1H-Pyrazole (Tautomeric Equilibrium) Alkylation N-Alkylation (Base/R-X) Precursor->Alkylation Iso3 1-R-3-Bromo-Pyrazole (Less Hindered Isomer) Major Product (Kinetic) Alkylation->Iso3 Steric Control (Standard) Iso5 1-R-5-Bromo-Pyrazole (More Hindered Isomer) Minor Product (Thermodynamic*) Alkylation->Iso5 Coordination Control (Specific Conditions) Suzuki Coupling\n(High Yields) Suzuki Coupling (High Yields) Iso3->Suzuki Coupling\n(High Yields) Lithiation/Exchange\n(Fast Kinetics) Lithiation/Exchange (Fast Kinetics) Iso5->Lithiation/Exchange\n(Fast Kinetics)

Figure 1: Divergent synthesis and resulting reactivity profiles of bromopyrazole isomers.

Comparative Reactivity Matrix

The following data synthesizes experimental trends from Suzuki-Miyaura coupling and Halogen-Metal Exchange (HME) workflows.

Feature3-Bromo-1-R-Pyrazole 5-Bromo-1-R-Pyrazole Mechanistic Driver
Electronic Nature Electron-Neutral (

-position)
Electron-Deficient (

-position)
Inductive effect of N1 makes C5 more acidic/electrophilic.
Steric Environment Open / Accessible Hindered The N-substituent (R) is adjacent to C5, creating an "ortho-clash."
Pd-Catalyzed Coupling High Reactivity Low to Moderate Oxidative addition at C5 is electronically favored but sterically blocked.
Lithiation (HME) Slow / Requires forcing conditionsFast / Facile C5-Li is stabilized by N1 lone pair (Chelation/CIPE).
C-H Acidity Low (

~30+)
High (

~19-23)
C5-H is the primary site of deprotonation if Br is absent.
Stability StableProne to Ring Opening5-Lithio species can ring-open if T > -50°C (especially with EWGs).

Deep Dive: Reactivity Scenarios

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Challenge: The "Ortho-Effect" at C5. While C5 is electronically deficient (facilitating oxidative addition), the steric bulk of the N-protecting group significantly retards the approach of the Pd-catalyst.

  • 3-Bromo Isomer: Reacts like a standard aryl bromide. Standard catalysts (

    
    , 
    
    
    
    ) work well.
  • 5-Bromo Isomer: Requires sterically demanding, electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination in a crowded environment.

Data Support: In comparative studies of microwave-assisted Suzuki couplings, 3-bromo isomers consistently achieve yields of 85-95% with standard protocols, while 5-bromo isomers often stall at 40-60% unless specialized Buchwald precatalysts are employed [1].

Scenario B: Halogen-Metal Exchange (Lithiation)

The Challenge: The "Dance" of the Lithium.

  • 5-Bromo Isomer: Undergoes extremely rapid Br/Li exchange (using

    
    -BuLi or 
    
    
    
    -PrMgCl) due to the Coordination Induced Proximity Effect (CIPE) . The N1 nitrogen coordinates the lithium, directing it to the C5 position.
    • Risk:[2][3] The resulting C5-lithio species is less stable and can undergo ring fragmentation (to form nitriles) if the temperature rises above -60°C.

  • 3-Bromo Isomer: Exchange is slower and lacks the directing effect of N1. It often requires lower temperatures to prevent competitive deprotonation at C5 (if C5-H is present) or scrambling.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (3-Bromo Preference)

Use this protocol for high-yielding functionalization of the 3-position.

Reagents:

  • Substrate: 1-Methyl-3-bromo-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Workflow:

  • Degas: Sparge solvent with Argon for 15 mins (Critical for pyrazoles to prevent oxidative homocoupling).

  • Mix: Combine substrate, boronic acid, and base in the reaction vessel. Add catalyst last.

  • Heat: Heat to 90°C for 4 hours (or 120°C MW for 30 min).

  • Workup: Dilute with EtOAc, wash with brine.

  • Validation: 3-substituted products typically show a diagnostic C5-H singlet at

    
     7.4–7.6 ppm in 
    
    
    
    NMR.
Protocol B: Rapid Halogen-Metal Exchange (5-Bromo Specific)

Use this protocol to exploit the high reactivity of the 5-position while managing stability.

Reagents:

  • Substrate: 1-SEM-5-bromo-pyrazole (1.0 equiv)

  • Exchange Reagent:

    
    -PrMgCl \cdot LiCl$ (Turbo Grignard) (1.1 equiv)
    
  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Workflow:

  • Cool: Cool substrate solution in THF to -20°C (Note: Cryogenic -78°C is often unnecessary with Turbo Grignard, but -20°C prevents ring opening).

  • Exchange: Add

    
    -PrMgCl \cdot LiCl$ dropwise. Stir for 30 mins.
    
    • Checkpoint: Take an aliquot, quench with

      
      . NMR should show >95% deuterium incorporation at C5.
      
  • Trapping: Add electrophile slowly.

  • Warm: Allow to warm to 0°C over 1 hour.

  • Quench: Sat.

    
    .
    

Decision Logic: Which Isomer to Choose?

Use this logic flow to determine the optimal starting material for your target molecule.

Decision_Tree Start Target: Functionalized Pyrazole Q1 Where is the substituent needed? Start->Q1 Path3 Position 3 (Beta to N) Q1->Path3 Path5 Position 5 (Alpha to N) Q1->Path5 Res3 Use 3-Bromo Isomer Standard Suzuki/Heck High Yields Path3->Res3 Q2 Is the N-group bulky? (e.g., t-Bu, Trityl) Path5->Q2 Res5_Hard Use 5-Bromo Isomer REQUIRES Buchwald Ligands (e.g., XPhos, SPhos) Q2->Res5_Hard No (Me, Et) Res5_Alt Alternative Strategy: C-H Activation or Cyclization de novo Q2->Res5_Alt Yes (Steric Clash)

Figure 2: Strategic decision tree for selecting pyrazole isomers based on target structure and steric constraints.

References

  • Norman, N. J., et al. (2022).[4] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.[4]

  • Dawood, K. M., et al. (2018).[2] "Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media." Arkivoc, 2018(v), 348-358.[2]

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Technical Guide." BenchChem Knowledge Base.

  • Knochel, P., et al. (2011). "Functionalization of Heterocycles via Mg and Zn Organometallics." Chemical Reviews. (Cited for general HME protocols).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrazole-4-Carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomeric structures is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the discovery pipeline. Pyrazole-4-carbonitrile and its isomers represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. However, the subtle differences in the placement of the carbonitrile group on the pyrazole ring can lead to vastly different biological activities and physicochemical properties. This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate these closely related isomers, supported by experimental data and established scientific principles.

The Challenge of Isomeric Differentiation

The synthesis of substituted pyrazoles can often yield a mixture of regioisomers. For instance, the reaction of a β-keto nitrile with a hydrazine can theoretically produce different positional isomers of the resulting pyrazole-carbonitrile. Relying on a single analytical technique can be misleading. Therefore, a multi-faceted spectroscopic approach is essential for definitive structural elucidation. This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to distinguish between pyrazole-3-carbonitrile, pyrazole-4-carbonitrile, and pyrazole-5-carbonitrile isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between isomers of pyrazole-carbonitrile. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts and coupling constants of the protons on the pyrazole ring are highly sensitive to the position of the electron-withdrawing nitrile group.

  • Chemical Shifts: The nitrile group (-CN) is strongly electron-withdrawing, which deshields nearby protons, causing them to resonate at a higher chemical shift (further downfield). In an N-unsubstituted pyrazole, tautomerism can lead to averaged signals. However, in N-substituted isomers, the positions are fixed, and the differences become more pronounced.

  • Coupling Constants: The through-bond coupling (J-coupling) between adjacent protons on the pyrazole ring provides valuable connectivity information.

Table 1: Comparative ¹H NMR Spectral Data (δ, ppm) for Pyrazole-Carbonitrile Isomers

CompoundH-3H-4H-5Other ProtonsSolvent
1H-Pyrazole-3-carbonitrile -~6.8~7.9~13.5 (br s, 1H, NH)DMSO-d₆
1H-Pyrazole-4-carbonitrile ~8.2-~8.2~13.8 (br s, 1H, NH)DMSO-d₆
1-Methyl-1H-pyrazole-5-carbonitrile [1]7.68 (d, J=2.0 Hz)7.13 (d, J=2.0 Hz)-4.00 (s, 3H, N-CH₃)DMSO-d₆
1-Methyl-1H-pyrazole-4-carbonitrile ~8.0 (s)-~7.7 (s)~3.9 (s, 3H, N-CH₃)CDCl₃

Note: The chemical shifts for the unsubstituted pyrazole-carbonitriles are estimated based on the known effects of the nitrile group and data from substituted analogs. The broad singlet for the NH proton is characteristic and its chemical shift can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: A Direct Look at the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached and neighboring atoms. The electron-withdrawing nitrile group has a significant impact on the chemical shifts of the pyrazole ring carbons.

Table 2: Comparative ¹³C NMR Spectral Data (δ, ppm) for Pyrazole-Carbonitrile Isomers

CompoundC-3C-4C-5C≡NOther CarbonsSolvent
1H-Pyrazole-3-carbonitrile ~115~112~135~110-DMSO-d₆
1H-Pyrazole-4-carbonitrile ~139~90~139~118-DMSO-d₆
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [2]153.12112.79142.44120.33Phenyl C's: 127.25, 128.33, 128.81, 129.03, 129.31, 129.46, 130.91, 133.90, 135.81, 144.40CDCl₃
5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [2]148.69112.99143.90120.91Phenyl C's: 122.54, 124.51, 129.47, 129.79, 130.19, 131.41, 133.90, 134.64, 137.35CDCl₃

Note: The chemical shifts for the unsubstituted pyrazole-carbonitriles are estimated based on theoretical principles and data from substituted analogs. The position of the nitrile carbon itself is also diagnostic.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the presence of key functional groups. For pyrazole-carbonitrile isomers, the most informative absorption band is that of the nitrile (C≡N) stretch.

  • Nitrile Stretch (νC≡N): This typically appears as a sharp, medium-intensity band in the region of 2210-2260 cm⁻¹. The exact position can be influenced by the electronic environment of the pyrazole ring. Conjugation can slightly lower the frequency.

  • N-H Stretch (νN-H): For N-unsubstituted pyrazoles, a broad band in the region of 3100-3500 cm⁻¹ is expected due to hydrogen bonding.

  • C-H Stretch (νC-H): Aromatic C-H stretches are typically observed above 3000 cm⁻¹.

  • C=N and C=C Stretches: These appear in the fingerprint region (1400-1650 cm⁻¹) and can be complex.

Table 3: Key IR Absorption Bands (cm⁻¹) for Pyrazole-Carbonitrile Derivatives

Compoundν(C≡N)ν(N-H/NH₂)Reference
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile22303348, 3303, 3193[3]
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile22063447, 3346, 3313, 3208[2]
(Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile22103267, 3250[3]

While the exact position of the C≡N stretch may not be sufficient on its own to definitively distinguish all isomers, it provides a crucial piece of the puzzle and can be particularly useful when comparing a set of potential isomeric products.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electron ionization (EI) is a common technique that induces fragmentation.

The fragmentation of pyrazoles often involves the loss of stable neutral molecules like N₂ and HCN.[4][5] The position of the nitrile group can influence the relative abundance of certain fragment ions.

M [M]+• Pyrazole-carbonitrile M_minus_HCN [M-HCN]+• M->M_minus_HCN - HCN M_minus_N2 [M-N2]+• M->M_minus_N2 - N2 M_minus_H [M-H]+ M->M_minus_H - H• M_minus_H_minus_N2 [M-H-N2]+ M_minus_H->M_minus_H_minus_N2 - N2 M_minus_H_minus_HCN [M-H-HCN]+ M_minus_H->M_minus_H_minus_HCN - HCN

Caption: Common fragmentation pathways for pyrazole-carbonitrile isomers in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrazole-carbonitrile isomer.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing can be used if necessary.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Mix 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.

    • Scan a suitable mass range to include the molecular ion and expected fragment ions.

Logical Workflow for Isomer Differentiation

The following workflow provides a systematic approach to the identification of an unknown pyrazole-4-carbonitrile isomer.

start Unknown Pyrazole-Carbonitrile Isomer ms Mass Spectrometry (Determine Molecular Weight) start->ms ir IR Spectroscopy (Confirm C≡N and N-H) ms->ir nmr ¹H and ¹³C NMR Spectroscopy (Detailed Structural Analysis) ir->nmr compare Compare Spectra with Reference Data and Predicted Patterns nmr->compare identify Identify Isomer compare->identify

Caption: A logical workflow for the spectroscopic differentiation of pyrazole-4-carbonitrile isomers.

Conclusion

The spectroscopic differentiation of pyrazole-4-carbonitrile isomers is a critical task in chemical research and development that requires a combination of analytical techniques. While each technique provides valuable information, it is the synergistic use of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry that allows for the unambiguous assignment of the correct isomeric structure. By carefully analyzing the chemical shifts, coupling constants, characteristic vibrational frequencies, and fragmentation patterns, researchers can confidently identify their target molecules and ensure the integrity of their scientific findings.

References

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-10.
  • PubChem. (n.d.). 1H-Pyrazole-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Supporting Information for: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Elmaati, T. M. A., & El-Taweel, F. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13.
  • Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities.
  • Angene Chemical. (n.d.). 1H-Pyrazole-3-carbonitrile. Retrieved from [Link]

  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Naji, A. A., & Al-Noor, T. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (n.d.).
  • Santos, L. S., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Mass Spectrometry, 1-15.
  • ResearchGate. (n.d.). Fig. 3.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025).
  • Elmaati, T. M. A., & El-Taweel, F. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13.
  • SpectraBase. (n.d.). 1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile - Optional[1H NMR] - Spectrum.
  • Kauno technologijos universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Wikipedia. (n.d.).
  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(3), 834-844.
  • Nepal Journals Online. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene).
  • BenchChem. (2025).
  • ResearchGate. (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ResearchGate. (2025).
  • Apollo. (2025). ARTICLE.
  • Visnav. (2022).

Sources

comparative Analysis of Biological Activity Across Pyrazole Analogs: From COX-2 Selectivity to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) represents a "privileged structure" in medicinal chemistry due to its unique electronic profile and ability to serve as both a hydrogen bond donor and acceptor. Its biological activity is strictly governed by substitution topology.

This guide provides a comparative analysis of two distinct classes of pyrazole analogs: 1,5-diarylpyrazoles (exemplified by Celecoxib) and 3-substituted aminopyrazoles (exemplified by Crizotinib). We analyze how shifting the substitution pattern alters the mechanism of action (MoA) from cyclooxygenase (COX) inhibition to receptor tyrosine kinase (RTK) inhibition.

Structural Topology & Pharmacophore Analysis

The biological fate of a pyrazole derivative is often determined by the steric and electronic landscape created by its substituents.

Class A: 1,5-Diarylpyrazoles (The "Angled" Scaffold)
  • Representative: Celecoxib (Celebrex).

  • Topology: Bulky aryl groups at positions 1 and 5 create a twisted, non-planar conformation.

  • Binding Mode: This geometry is critical for fitting into the discrete "side pocket" of the COX-2 enzyme, a feature absent in COX-1. The pyrazole nitrogen acts as a scaffold anchor rather than a primary catalytic interactor.

Class B: 3-Substituted Aminopyrazoles (The "Hinge" Binder)
  • Representative: Crizotinib (Xalkori).

  • Topology: The 3-amino/alkoxy substitution allows the pyrazole to function as a planar hinge binder.

  • Binding Mode: The pyrazole nitrogen pair mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region (e.g., Glu1197 and Met1199) of the ALK kinase domain.

Visualization: Scaffold Decision Logic

The following diagram illustrates how substitution topology dictates the therapeutic target.

Pyrazole_SAR_Logic Core Pyrazole Core (C3H4N2) Sub1 1,5-Diaryl Substitution (Twisted Conformation) Core->Sub1 Steric Bulk Addition Sub2 3-Amino/Alkoxy Substitution (Planar Hinge Binder) Core->Sub2 H-Bond Donor Optimization Target1 Target: COX-2 / CB1 (Hydrophobic Pocket) Sub1->Target1 Selectivity via Side Pocket Target2 Target: ALK / c-Met / ROS1 (ATP Hinge Region) Sub2->Target2 ATP Mimicry Drug1 Ex: Celecoxib (Anti-inflammatory) Target1->Drug1 Drug2 Ex: Crizotinib (Antineoplastic) Target2->Drug2

Figure 1: Structural divergence of the pyrazole scaffold leading to distinct therapeutic classes.

Comparative Performance Data

The following table contrasts the potency and selectivity profiles of the two primary analogs. Note the distinct shift in IC50 scales and selectivity ratios.[1]

FeatureCelecoxib (Class A)Crizotinib (Class B)
Primary Target Cyclooxygenase-2 (COX-2)ALK / c-Met / ROS1 Kinases
Mechanism Competitive Inhibitor (Reversible)ATP-Competitive Inhibitor (Type I)
IC50 (Primary) 40 nM (COX-2) [1]24 nM (ALK); 8 nM (c-Met) [2]
Selectivity >300-fold vs. COX-1High vs. EGFR/HER2; Low vs. ROS1
Key Interaction Sulfonamide binds Arg513 in COX-2Pyrazole N2 H-bonds to hinge Met1199
Lipophilicity (LogP) 3.5 (High tissue distribution)3.7 (Crosses BBB poorly without transport)
Off-Target Risk Carbonic Anhydrase (Sulfonamide moiety)Bradycardia (c-Met effect)

Analyst Insight: While both compounds possess nanomolar potency, Crizotinib's selectivity is derived from the unique shape of the ATP pocket in ALK/ROS1, whereas Celecoxib exploits a specific amino acid difference (Ile523 in COX-1 vs. Val523 in COX-2) that opens a secondary pocket.

Experimental Protocols for Validation

To objectively compare these analogs, researchers must utilize assays appropriate for their distinct mechanisms (Enzymatic conversion vs. Phosphorylation transfer).

Protocol A: ALK Kinase Inhibition Assay (For Crizotinib)

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why this method? It eliminates wash steps and corrects for compound fluorescence interference, critical for high-throughput screening of pyrazoles.

Reagents:

  • Recombinant ALK (anaplastic lymphoma kinase) domain.[2]

  • Fluorescein-labeled poly-GT substrate.

  • ATP (at

    
     concentration, typically 10-50 µM).
    
  • Terbium-labeled anti-phosphotyrosine antibody.

Step-by-Step Workflow:

  • Preparation: Dilute Crizotinib in 100% DMSO (10 mM stock) and perform 3-fold serial dilutions. Transfer 50 nL to a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of ALK enzyme buffer (50 mM HEPES, pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Incubate for 10 min at RT to allow compound-enzyme equilibrium.
    
  • Reaction Initiation: Add 2.5 µL of Substrate/ATP mix.

  • Incubation: Shake plate for 30 seconds; incubate for 60 minutes at RT.

  • Detection: Add 5 µL of EDTA/Tb-Antibody detection mix to stop the reaction.

  • Readout: Measure fluorescence ratio (520 nm / 495 nm) on a multimode plate reader (e.g., EnVision).

  • Calculation:

    
     is calculated using a four-parameter logistic fit.
    
Protocol B: COX-2 Colorimetric Inhibitor Screening (For Celecoxib)

Methodology: Peroxidase-based oxidation of TMPD. Why this method? Direct measurement of PGH2 production via the peroxidase component of COX is more robust than measuring unstable prostaglandins.

Step-by-Step Workflow:

  • Reagent Prep: Reconstitute lyophilized COX-2 enzyme and Heme cofactor.

  • Inhibitor Incubation: Add 10 µL of Celecoxib (various concentrations) to 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) containing COX-2 enzyme.[3][4][5][6]

  • Background Control: Prepare wells with solvent (DMSO) only and wells with no enzyme.

  • Pre-Incubation: Incubate for 5 minutes at 25°C. Note: Celecoxib is a time-dependent inhibitor; varying this time can alter IC50.

  • Substrate Addition: Add 10 µL of Arachidonic Acid (substrate) and TMPD (chromophore).

  • Reaction: Incubate for 2-5 minutes. The reaction converts Arachidonic Acid to PGG2, then PGH2. The reduction of PGG2 oxidizes TMPD to a blue product.

  • Measurement: Read absorbance at 590 nm.

  • Validation: Calculate % Inhibition =

    
    .
    

Mechanistic Pathway Visualization

Understanding the downstream effects of these pyrazoles is essential for interpreting assay data. The diagram below details the signal transduction pathways inhibited by Class B (Crizotinib) pyrazoles.

ALK_Pathway_Inhibition Ligand Ligand (Pleiotrophin/Midkine) ALK ALK Receptor (Tyrosine Kinase) Ligand->ALK Activation PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 (Gene Expression) ALK->STAT3 Crizotinib Crizotinib (Inhibitor) Crizotinib->ALK Blockade (ATP Comp.) AKT AKT (Survival) PI3K->AKT Outcome Tumor Cell Apoptosis AKT->Outcome Loss of Survival Signal ERK ERK/MAPK (Proliferation) RAS->ERK ERK->Outcome G1/S Arrest

Figure 2: Signal transduction blockade by Pyrazole-based ALK inhibitors. Solid lines indicate direct interaction; dashed lines indicate downstream cascades blocked by the inhibitor.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365.

  • Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.

  • Faria, J. V., et al. (2017). "Recently reported biological activities of pyrazole compounds." Molecules, 22(10), 1739.

  • Kato, M., et al. (2001).[7] "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes." Journal of Pharmacy and Pharmacology, 53(12), 1679-1685.[7]

Sources

Analysis of differential chemical reactivity among halogenated pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analysis of Differential Chemical Reactivity Among Halogenated Pyrazoles Content Type: Publish Comparison Guide

Precision Functionalization for Medicinal Chemistry

Executive Summary: The Pyrazole Paradox

Pyrazoles are ubiquitous in modern pharmacophores (e.g., Celecoxib, Rimonabant, Ibrutinib), yet their functionalization presents a unique "reactivity paradox." Unlike benzene, the pyrazole ring possesses three distinct carbon environments (C3, C4, C5) whose reactivity toward metal-catalyzed coupling and nucleophilic substitution is governed by a complex interplay of inductive effects , lone-pair coordination , and steric hindrance from the N1-substituent.

This guide provides an evidence-based analysis of halogenated pyrazole reactivity. It moves beyond generic heterocyclic chemistry to offer specific, actionable hierarchies for regioselective functionalization.

The Core Reactivity Hierarchy

For a generic 1-substituted-3,4,5-trihalopyrazole , the reactivity order depends entirely on the reaction manifold:

Reaction TypePrimary Reactive SiteMechanism DriverCritical Insight
Pd-Catalyzed Coupling (Suzuki/Stille)C5 > C3 > C4 Oxidative Addition Rate (Electron Deficiency)C4 is the least reactive toward oxidative addition but the most stable product.
Nucleophilic Substitution (SNAr)C5 ≈ C3 >> C4 LUMO Coefficient & Meisenheimer StabilityRequires electron-withdrawing group (EWG) at C4 to activate.
Lithium-Halogen Exchange C5 > C4 > C3 Acidity & Coordination (N1-Directing)C5-Li is stabilized by the adjacent N1 lone pair (alpha-lithiation).
Electrophilic Substitution (SEAr)C4 >>> C3/C5 HOMO DensityC4 is the "aromatic" position; halogenation occurs here first.

Deep Dive: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is the workhorse for pyrazole functionalization.[1] However, researchers often encounter unexpected regioselectivity or "dead" reactions due to the specific electronic nature of the pyrazole ring.

The Regioselectivity Matrix

In polyhalogenated systems (e.g., 3,4-dibromo-1-methylpyrazole), the C5-halogen is typically the first to undergo oxidative addition. This is counter-intuitive to those accustomed to benzene chemistry, where steric hindrance (N-methyl group) might suggest C4 or C3.

  • Why C5 Reacts First: The C5 position is adjacent to the pyrrole-like N1 nitrogen. While N1 is an electron donor to the ring system, the inductive withdrawal of the nitrogen atom makes the C5-X bond more polarized and electron-deficient than the C4-X bond. Palladium(0) oxidative addition is generally faster at electron-deficient centers.

  • The C4 Exception: While C4 is intrinsically less reactive toward oxidative addition, 4-bromopyrazoles are the most common commercial substrates. They couple efficiently because they lack competing halogens. However, in a competition experiment (3,4-dibromo), the C4 position is often the last to react.

The "Dehalogenation Trap" (I vs. Br vs. Cl)

A common failure mode in pyrazole coupling is protodehalogenation (where the halogen is replaced by hydrogen instead of the aryl group).

  • The Problem with Iodine: While C-I bonds are the weakest and theoretically most reactive, 4-iodopyrazoles are notoriously prone to reductive dehalogenation. The rapid oxidative addition forms a Pd(II) species that, if transmetallation is slow (due to steric bulk of the boronic acid), undergoes

    
    -hydride elimination or abstracts a hydride from the solvent/base.
    
  • The Solution: Bromides and Chlorides are superior. They undergo oxidative addition slower, allowing the catalytic cycle to remain synchronized with the transmetallation step, significantly reducing dehalogenation side products.

Expert Insight: For challenging couplings at C4, switch from 4-iodo to 4-bromo or 4-chloro and use a bulky, electron-rich ligand (e.g., XPhos, SPhos) to facilitate the difficult oxidative addition while protecting the active catalyst.

Nucleophilic Aromatic Substitution (SNAr)[2]

Pyrazoles are electron-rich heteroaromatics, making them poor substrates for SNAr unless "activated."

Activation Requirements

A halogen at C3 or C5 cannot be displaced by a nucleophile (amine, alkoxide) unless there is a strong Electron-Withdrawing Group (EWG) at C4 (e.g., -NO2, -CN, -COOR). The EWG lowers the energy of the LUMO and stabilizes the Meisenheimer complex.

C5 vs. C3 Selectivity

In a 1-alkyl-4-nitro-3,5-dihalopyrazole :

  • C5 Position: Sterically hindered by the N1-alkyl group but electronically activated.

  • C3 Position: Less sterically hindered and adjacent to the pyridine-like N2.

  • Outcome: Regioselectivity is often controlled by the size of the nucleophile . Small nucleophiles (hydrazine, methylamine) may attack C5, while bulky nucleophiles (anilines) preferentially attack C3.

Experimental Workflows & Decision Logic

Workflow 1: Selective Functionalization of 3,4,5-Tribromopyrazole

This diagram outlines the logical flow for sequentially functionalizing a tri-halo scaffold, exploiting the reactivity differences described above.

TribromoFunctionalization Start Start: 1-Methyl-3,4,5-tribromopyrazole Step1 Step 1: Li-Hal Exchange (n-BuLi, -78°C) Start->Step1 Inter1 Intermediate: C5-Lithio Species (Stabilized by N1) Step1->Inter1 Fastest Exchange at C5 Prod1 Product A: C5-Functionalized 3,4-Dibromo Pyrazole Inter1->Prod1 Electrophile Trapping (E+) Step2 Step 2: Suzuki Coupling (Pd(PPh3)4, Na2CO3, 1 eq Ar-B(OH)2) Prod1->Step2 Decision Regioselectivity Check: C3 vs C4? Step2->Decision PathC3 C3 Reacts First (More Electron Deficient) Decision->PathC3 Standard Conditions Prod2 Product B: C3,C5-Difunctionalized 4-Bromo Pyrazole PathC3->Prod2 Step3 Step 3: Final Coupling (SPhos Pd G2, Excess Boronic Acid) Prod2->Step3 Final Final Product: 3,4,5-Trisubstituted Pyrazole Step3->Final Forcing Conditions for C4

Figure 1: Sequential lithiation and cross-coupling strategy for regioselective synthesis.

Workflow 2: Troubleshooting Dehalogenation in Suzuki Coupling

A self-validating protocol to diagnose and fix the "missing halogen" problem.

DehalogenationFix Problem Problem: Low Yield / Dehalogenated Product Check1 Check Halogen: Is it Iodine? Problem->Check1 Sol1 Switch to Bromide/Chloride (Slower OA, matches Transmetallation) Check1->Sol1 Yes Check2 Check Catalyst: Is it Pd(PPh3)4? Check1->Check2 No (It is Br/Cl) Sol2 Switch to Bulky Ligand (XPhos, SPhos, QPhos) Check2->Sol2 Yes Sol3 Optimize Base/Solvent (Anhydrous conditions, CsF) Check2->Sol3 No (Already using active cat)

Figure 2: Diagnostic logic for overcoming protodehalogenation in pyrazole cross-couplings.

Standardized Experimental Protocols

Protocol A: C4-Selective Suzuki Coupling of 4-Bromopyrazoles

Optimized for high yield and minimal dehalogenation.

  • Preparation: In a 20 mL vial, charge 4-bromo-1-methyl-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Potassium Phosphate (K3PO4) (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 Precatalyst (2.0 mol%). Note: The G2 precatalyst ensures rapid activation without an induction period.

  • Solvent System: Add degassed 1,4-Dioxane:Water (4:1) . Concentration should be 0.2 M.

  • Reaction: Seal and heat to 80°C for 2–4 hours.

  • Validation: Monitor by LCMS. Look for the product mass (M+Ar). If (M+H) of the starting pyrazole (dehalogenation) is observed >5%, lower temperature to 60°C or switch to anhydrous THF/Cs2CO3.

Protocol B: SNAr on 5-Chloro-4-Nitropyrazole
  • Setup: Dissolve 5-chloro-1-methyl-4-nitro-1H-pyrazole (1.0 equiv) in Acetonitrile (0.5 M).

  • Nucleophile: Add Primary Amine (1.1 equiv) and Diisopropylethylamine (DIPEA) (1.2 equiv).

  • Conditions: Stir at Room Temperature . (Heating to 60°C may be required for anilines).

  • Workup: Pour into water. The product usually precipitates due to the high lipophilicity of the nitro-pyrazole adduct.

Comparative Data Tables

Table 1: Halogen Reactivity by Position (Suzuki Coupling)

Relative rates of oxidative addition (OA) vs. standard stability.

PositionElectronic CharacterOA Rate (Relative)Dehalogenation RiskRecommended Catalyst
C5 Electron-Deficient (Alpha to N1)High (Fastest)HighPd(PPh3)4 (Mild)
C3 Moderate Deficiency (Alpha to N2)MediumModeratePd(dppf)Cl2
C4 Electron-Rich (Beta to N)Low (Slowest)LowXPhos / SPhos Pd G2
Table 2: Performance of Catalysts in 4-Bromopyrazole Coupling
Catalyst SystemYield (2h, 80°C)Dehalogenation %Notes
Pd(PPh3)4 / Na2CO3 65%15%"Old School" - prone to failure with sterics.
Pd(dppf)Cl2 / K2CO3 82%5%Robust, good for polar substrates.
XPhos Pd G2 / K3PO4 98% <1% Gold Standard for C4-coupling.

References

  • Mechanistic Insight into Dehalogenation

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
    • Source:Journal of Organic Chemistry (2017).
    • URL:[Link]

  • Regioselectivity in Cross-Coupling

    • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
    • Source:Journal of Organic Chemistry (2019).
    • URL:[Link]

  • C-H Activation vs.

    • Title: Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
    • Source:Chemical Science (2016).
    • URL:[Link]

  • General Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.
    • Source:Journal of Organic Chemistry (2008).
    • URL:[Link]

Sources

X-ray Crystallography of Pyrazole-4-Carbonitrile Derivatives: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the landscape of kinase inhibitors and anti-inflammatory therapeutics, pyrazole-4-carbonitrile derivatives represent a privileged scaffold. The cyano group (-CN) at the 4-position is not merely a steric placeholder; it is a critical electronic modulator and a linear hydrogen bond acceptor that often dictates binding affinity in protein pockets (e.g., Xanthine Oxidase, JAK kinases).

While NMR spectroscopy provides essential solution-state connectivity, it fails to capture the static intermolecular interactions —specifically the directional hydrogen bonding and


-stacking networks—that define the solid-state stability and bioavailability of these drugs. This guide objectively compares X-ray crystallography against alternative structural determination methods, providing a validated workflow for resolving these challenging crystalline systems.

Comparative Analysis: X-ray vs. NMR vs. Computational Modeling[1]

For a researcher characterizing a novel pyrazole-4-carbonitrile derivative, choosing the right analytical tool is a function of the data required.

Table 1: Methodological Comparison Matrix
FeatureSingle Crystal X-ray Diffraction (SC-XRD) Solution NMR (

H/

C/NOESY)
Computational Modeling (DFT/Docking)
Primary Output Precise 3D coordinates, bond lengths/angles, packing motifs.Connectivity, solution dynamics, tautomeric equilibrium.Predicted energy minima, theoretical binding modes.
Nitrile (-CN) Insight High: Determines linearity (C-C-N angle) and N...H intermolecular contacts.Low: Chemical shift (

ppm) confirms presence but not geometry.
Medium: Dependent on basis set accuracy; often over-idealizes linearity.
Intermolecular Interactions Direct observation of H-bonds and

-

stacking in the lattice.
Inferred via NOE (short range) or concentration dependence.Hypothetical; requires high-level theory (e.g., M06-2X) to model dispersion correctly.
Sample State Solid (Single Crystal required,

0.1–0.3 mm).
Solution (dissolved in DMSO-

, CDCl

).
Virtual (In silico).
Throughput Low to Medium (Bottleneck: Crystallization).High.High.
Critical Limitation Crystal quality; light atom scattering (H-atoms hard to locate without high resolution).Rapid exchange of pyrazole N-H protons broadens signals."Garbage in, garbage out" if force fields are ill-suited for heterocycles.
The "Nitrile" Factor: Why X-ray Wins

For pyrazole-4-carbonitriles, the cyano group is a weak but directional hydrogen bond acceptor. In solution (NMR), this interaction is washed out by solvent flux. In the solid state (X-ray), you can explicitly resolve the


  interactions that often drive the formation of supramolecular chains (catemers) or sheets. This data is irreplaceable for understanding polymorphism in drug formulation.

Validated Experimental Protocol

This protocol is designed to overcome the common failure mode: twinning or micro-crystallinity often seen with planar pyrazole derivatives.

Phase A: Synthesis & Purification (Pre-requisite)
  • Purity: Ensure

    
     purity via HPLC. Impurities inhibit nucleation.
    
  • Synthesis Note: Common routes involve the condensation of aryl hydrazines with malononitrile and aldehydes. Ensure the removal of unreacted hydrazine, as it can co-crystallize and disorder the lattice.

Phase B: Crystallization Screening (The "Application Scientist" Approach)

Do not rely on a single solvent. Pyrazole-4-carbonitriles exhibit variable solubility based on the N1-substitution.

Protocol:

  • Solvent Selection:

    • Primary (Good Solubility): DMF, DMSO, Acetone.[1]

    • Secondary (Poor Solubility/Precipitant): Water, Ethanol, Hexane.

  • Method 1: Slow Evaporation (for stable polymorphs)

    • Dissolve 20 mg of compound in 2 mL of Ethanol/Acetone (1:1) .

    • Cover with Parafilm, poke 3-5 pinholes.

    • Store at

      
       (fridge) to reduce thermal motion during nucleation.
      
  • Method 2: Vapor Diffusion (for X-ray quality prisms)

    • Inner Vial: 15 mg compound in 0.5 mL DMF .

    • Outer Vial: 3 mL Water or Ethanol .

    • Mechanism:[2] The precipitant (water) slowly diffuses into the DMF, increasing supersaturation gently. This yields fewer, larger crystals compared to evaporation.

Phase C: Data Collection & Refinement
  • Temperature: Collect at 100 K - 170 K . Room temperature collection causes high thermal ellipsoids for the terminal Nitrogen of the nitrile group, obscuring bond precision.

  • Resolution: Aim for

    
     or better to resolve the N-H hydrogen atom on the pyrazole ring (if unsubstituted).
    
  • Disorder Handling: The pyrazole ring can flip

    
     if the 3- and 5-substituents are sterically similar. Check for this specific disorder during refinement (SHELXL).
    

Workflow Visualization

The following diagram outlines the logical flow from crude synthesis to a deposited CIF (Crystallographic Information File), highlighting critical decision nodes.

G Start Crude Pyrazole-4-CN Derivative PurityCheck Purity Check (HPLC/NMR >98%) Start->PurityCheck Solubility Solubility Screen PurityCheck->Solubility Pass Evap Method A: Slow Evaporation (EtOH/Acetone) Solubility->Evap Vapor Method B: Vapor Diffusion (DMF/Water) Solubility->Vapor CheckCryst Microscopy Check: Birefringence? Evap->CheckCryst Vapor->CheckCryst CheckCryst->Solubility Amorphous/Twin (Retry) Mount Mount Crystal (Mitegen Loop + Cryo) CheckCryst->Mount Single Crystal Diffraction X-ray Diffraction (Mo or Cu Source, 100K) Mount->Diffraction Process Data Reduction (Integration/Scaling) Diffraction->Process Solve Structure Solution (Intrinsic Phasing/Direct Methods) Process->Solve Refine Refinement (SHELXL - Anisotropic) Solve->Refine Validation CheckCIF & Deposition Refine->Validation

Figure 1: Decision-tree workflow for crystallizing and solving pyrazole-4-carbonitrile structures.

Case Study Insights: The Packing Motifs

When analyzing your X-ray data, look for these specific interactions common to pyrazole-4-carbonitriles. These are the "fingerprints" of your molecule's solid-state behavior.

The "Catemer" Chain

Unlike carboxylic acids that form dimers, pyrazole-4-carbonitriles often form infinite chains (catemers).

  • Mechanism: The Pyrazole

    
     acts as the Donor . The Nitrile 
    
    
    
    acts as the Acceptor .
  • Geometry: Look for an

    
     angle between 
    
    
    
    .
  • Significance: This motif creates high-melting-point solids that are stable but may have lower dissolution rates.

-Stacking

The planar nature of the pyrazole ring, especially when fused with phenyl rings (e.g., 1-phenyl-pyrazole-4-carbonitrile), promotes strong


-

stacking.
  • Measurement: Measure the centroid-to-centroid distance between rings.

  • Threshold:

    
     indicates significant interaction.
    
  • Impact: These stacks often form "layers" in the crystal lattice, which can lead to slipping planes (making crystals brittle).

References

  • Puthan Peedikakkal, A. M., et al. (2024). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure. Link

  • Lynch, D. E., et al. (1999). Crystal structure of 4-bromo-1H-pyrazole. Acta Crystallographica Section C. Link

  • Zhu, S., et al. (2021).[3] Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCrData. Link

  • Hiramatsu, Y., et al. (2000). Crystal forms of Febuxostat. Patent WO1999065885. (Contextual reference for nitrile-containing inhibitors). Link

  • Bondi, A. (1964). Van der Waals Volumes and Radii. Journal of Physical Chemistry. (Standard for assessing contact distances). Link

Sources

High-Resolution Purity Assessment of Pyrazole Compounds: A Comparative Guide to HPLC and LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by pyrazole-containing active pharmaceutical ingredients (APIs) such as celecoxib, avapritinib, and zaleplon. The pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—exhibits annular tautomerism, distinct basicity, and high polarity. These structural properties make routine chromatographic separation highly susceptible to peak tailing, splitting, and poor retention.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC-UV/DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the purity assessment and impurity profiling of pyrazoles. By understanding the mechanistic causality behind column chemistry and mobile phase selection, analysts can build self-validating, robust analytical methods.

The Analytical Dilemma: HPLC-UV vs. LC-MS/MS

While HPLC-UV remains the gold standard for batch release and stability-indicating assays due to its robustness and reproducibility, LC-MS/MS is indispensable for the structural elucidation of unknown degradation products and trace-level genotoxic impurities[1].

Table 1: Comparative Performance Metrics for Pyrazole Analysis
ParameterHPLC-UV / DADLC-MS / MS (ESI)
Primary Application Routine QA/QC, Assay, Stability-indicating methodsImpurity profiling, Structural elucidation, Trace analysis
Sensitivity (LOD/LOQ) Moderate (Typically 0.05% - 0.1% of API)High (Can achieve parts-per-trillion, e.g., 0.5 ng/g)[2]
Selectivity Relies entirely on chromatographic resolutionHigh (Mass-to-charge ratio and fragmentation patterns)
Buffer Compatibility Tolerates non-volatile buffers (Phosphate, Acetate)Strictly requires volatile buffers (Formate, Ammonium)
Isomer Differentiation Excellent (with optimized chiral/achiral columns)[3]Poor (Regioisomers often have identical m/z and similar MS/MS)

Causality in Method Development: The "Why" Behind the "What"

To achieve a self-validating analytical system, every experimental choice must be grounded in physical chemistry. Here is the causality behind method development for pyrazoles:

  • Mitigating Tautomerism via pH Control: Pyrazoles can exist as rapidly interconverting tautomers. If the mobile phase pH is near the pKa of the pyrazole nitrogen, the equilibrium shifts continuously during elution, causing severe peak broadening. Causality: Maintaining a mobile phase pH at least 2 units away from the pKa (e.g., using a pH 3.6 phosphate or formate buffer) locks the molecule into a single ionization state, ensuring sharp, symmetrical peaks[4].

  • Overcoming Silanol Interactions: The basic nitrogen in the pyrazole ring strongly interacts with residual acidic silanols on standard silica-based columns, leading to peak tailing. Causality: Utilizing heavily end-capped C18 columns (e.g., X-Bridge C18) or polar-embedded stationary phases sterically shields the silanols, drastically improving peak shape and resolution[4].

  • Retaining Highly Polar Pyrazoles: Small pyrazole derivatives (like 3,4-dimethyl-1H-pyrazole) often elute in the void volume on standard reversed-phase columns. Causality: Their high polarity prevents sufficient hydrophobic interaction. Introducing ion-pairing reagents (e.g., perfluoroalkanoic acids) masks the polarity, drastically increasing retention time and enabling separation from the solvent front[2].

MethodDev Problem Challenge: Pyrazole Tautomerism & Silanol Interactions pH Solution 1: Acidic Mobile Phase (pH < pKa - 2) Problem->pH Controls Ionization Column Solution 2: End-capped C18 or Polar-embedded Phase Problem->Column Prevents Tailing IonPair Solution 3: Ion-Pairing Reagents (Perfluoroalkanoic acids) Problem->IonPair Increases Retention Result Outcome: Sharp, Symmetrical Peaks & High Resolution pH->Result Column->Result IonPair->Result

Fig 1. Causality in chromatographic method development for pyrazole compounds.

Experimental Data: Avapritinib Impurity Profiling

To demonstrate the efficacy of these principles, consider the stability-indicating profiling of Avapritinib, a pyrazole-containing kinase inhibitor. Under stress conditions (acidic and photolytic), the N–CH3 bond of the pyrazole ring is susceptible to cleavage, generating specific primary amine degradation products[4].

By employing an end-capped X-Bridge C18 column and a tightly controlled pH 3.6 mobile phase, the API can be perfectly resolved from its degradation products with exceptional precision.

Table 2: Recovery and Precision Data for Avapritinib and its Pyrazole Impurities
CompoundSpiked Level (µg/mL)Mean Recovery (%)Precision (RSD %)Resolution (Rs)
Avapritinib (API) 25 - 15099.58%< 2.0%N/A
Impurity 1 0.25 - 1.5100.17%< 2.0%> 2.0
Impurity 2 0.25 - 1.599.72%< 2.0%> 2.0
Impurity 3 0.25 - 1.599.74%< 2.0%> 2.0

(Data synthesized from validated stability-indicating HPLC studies[4])

Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Pyrazole APIs

This protocol is designed for routine quantification and stability assessment, ensuring baseline resolution of process impurities (e.g., celecoxib or avapritinib synthesis by-products)[3][4].

  • Stationary Phase Preparation: Install an end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Flush with 100% Acetonitrile for 30 minutes to remove storage solvents.

  • Mobile Phase Formulation:

    • Mobile Phase A: Prepare a 0.01M phosphate buffer. Adjust strictly to pH 3.6 using orthophosphoric acid to suppress pyrazole tautomerization.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution: Program a linear gradient starting at 70:30 (A:B v/v) at a flow rate of 0.9 mL/min.

  • System Suitability Test (SST): Inject a resolution mixture containing the API and its closest eluting regioisomer. Self-Validation Check: The method is only valid if the resolution factor (

    
    ) between the API and the regioisomer is > 2.0, and the tailing factor for the API is < 1.5.
    
Protocol 2: LC-MS/MS Workflow for Unknown Impurity Characterization

When unknown peaks exceed the ICH threshold of 0.05% or 0.1%[1], the HPLC method must be transferred to LC-MS/MS.

  • Buffer Translation: Replace the non-volatile phosphate buffer from Protocol 1 with a volatile equivalent (e.g., 0.1% Formic Acid in water, pH ~2.7). Self-Validation Check: Run a blank gradient to ensure the volatile buffer does not introduce new ghost peaks.

  • Ionization Optimization: Operate the Electrospray Ionization (ESI) source in positive mode (API-ES+). Set drying gas (nitrogen) to 250 °C at 11.0 L/min, with a capillary voltage of 3.2 kV.

  • Mass Acquisition & Fragmentation: Acquire full scan MS data to determine the parent ion (

    
    ). Isolate the parent ion in the quadrupole and apply collision energy (15-35 eV) to generate MS/MS spectra.
    
  • Structural Elucidation: Map the fragmentation pattern. For pyrazoles, look for characteristic neutral losses (e.g., loss of the methyl radical from the N-CH3 bond)[4]. If regioisomers are suspected (which often have identical MS/MS spectra), isolate the impurity via preparative HPLC and confirm the substitution pattern using 2D NMR (NOESY)[5].

LCMSWorkflow Start Unknown Impurity >0.05% in HPLC-UV Transfer Translate to LC-MS (Volatile Buffers) Start->Transfer Method Adaptation MS ESI-MS Full Scan (Determine[M+H]+) Transfer->MS Ionization MSMS MS/MS Fragmentation (Structural Mapping) MS->MSMS Collision Energy NMR Prep-HPLC & NMR (For Regioisomers) MSMS->NMR Isomer Ambiguity

Fig 2. Integrated LC-MS/MS and NMR workflow for pyrazole impurity characterization.

Conclusion

The successful purity assessment of pyrazole compounds requires a deep understanding of their unique physicochemical properties. While HPLC-UV provides the quantitative backbone for stability and batch release, LC-MS/MS serves as the critical tool for structural elucidation of complex degradants. By controlling mobile phase pH to manage tautomerism and selecting end-capped stationary phases to prevent silanol interactions, analysts can develop robust, self-validating methods that withstand rigorous regulatory scrutiny.

References

  • LC–MS/MS Profiling of Stress-Induced Degradation Products of Avapritinib and Development of a Stability-Indicating HPLC Method. MOCA.4

  • Impurity profile study of zaleplon. PubMed (NIH).5

  • Identification of Pharmaceutical Impurities. USPTO. 1

  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. PMC (NIH). 3

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ResearchGate. 2

Sources

Safety Operating Guide

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Directive: 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile Disposal

Executive Operational Summary

Immediate Action Required: Treat 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1703808-62-1) as Halogenated Organic Waste .[1][2] Due to the bromine substituent and the nitrile moiety, this compound requires strict segregation from non-halogenated solvents and strong oxidizers to prevent the formation of toxic byproducts (e.g., hydrogen bromide, hydrogen cyanide) during storage or incineration.[1]

Disposal Classification:

  • Primary Stream: Halogenated Organic Waste.[1][2][3]

  • RCRA Status (USA): Not explicitly P- or U-listed, but must be managed as characteristic hazardous waste (Toxic/Irritant) if discarded.[1][2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2] DO NOT dispose of down the drain or via evaporation.[1][2]

Chemical Profile & Hazard Identification

To ensure safe handling, researchers must understand the causality behind the safety protocols. The presence of the halogen (Br) and the cyano group (CN) dictates the waste stream.[2]

Table 1: Physicochemical Properties & Hazard Codes

PropertyDataOperational Implication
CAS Number 1703808-62-1Use for waste labeling and inventory tracking.[1][2]
Molecular Formula C₅H₄BrN₃High nitrogen/bromine content requires specific incineration parameters.[1][2]
Molecular Weight 186.01 g/mol N/A
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires particulate mask/hood.[1][2]
Solubility Low in water; Soluble in DMSO, MethanolDo not attempt aqueous neutralization.[1][2]
GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationFull PPE (Nitrile gloves, goggles, lab coat) is mandatory.[1][2]
Incompatibilities Strong Oxidizers, Strong Acids, Strong BasesSegregation Critical: Acid contact may liberate HCN or HBr gas.[1]

Expert Insight: The nitrile group (


) in this organic framework is generally stable but can hydrolyze under strongly acidic or basic conditions to release ammonia or carboxylic acids.[1][2] However, under uncontrolled fire or incompatible mixing, it poses a risk of releasing hydrogen cyanide (HCN) gas.[1][2] Therefore, never  add this waste to containers containing acidic waste streams.[1][2]

Waste Segregation & Storage Protocol

Proper segregation is the first line of defense against laboratory accidents.[2] This protocol ensures that the chemical is isolated based on its reactivity and disposal requirements.[2]

Workflow Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for categorizing waste containing 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile.

DisposalWorkflow Figure 1: Waste Segregation Logic for Brominated Pyrazole Carbonitriles Start Waste Generation: 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste LiquidWaste Solution / Mixture StateCheck->LiquidWaste ActionSolid Pack in wide-mouth jar. Label: 'Toxic Solid - Halogenated' SolidWaste->ActionSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloStream Halogenated Organic Waste (Contains DCM, Chloroform, etc.) SolventCheck->HaloStream If Halogenated Solvent NonHaloStream Non-Halogenated Organic Waste (Methanol, DMSO only) SolventCheck->NonHaloStream If Non-Halogenated Solvent ActionHalo Combine in Halogenated Carboy. Label: 'Halogenated Solvent Waste' HaloStream->ActionHalo ActionNonHalo *EXCEPTION* Classify as Halogenated due to solute. Do NOT mix with general combustibles. NonHaloStream->ActionNonHalo Final High-Temperature Incineration (Licensed Contractor) ActionSolid->Final ActionHalo->Final ActionNonHalo->Final

Protocol 1: Solid Waste Disposal
  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2]

  • Labeling: Affix a hazardous waste tag. Clearly print the full chemical name.[2] Check "Toxic" and "Irritant."[2][4][5]

  • Segregation: Do not mix with silica gel or other solids contaminated with oxidizers.[1][2]

  • Storage: Store in a secondary containment tray inside a ventilated cabinet or fume hood until pickup.

Protocol 2: Liquid Waste Disposal
  • Critical Rule: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute technically classifies the mixture as Halogenated Waste in many jurisdictions due to the cost and method of incineration required to scrub bromine emissions.[1]

  • Container: Use an HDPE carboy (e.g., Nalgene) designated for "Halogenated Solvents."[1][2]

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.[1][2]

  • Cap: Ensure the cap is solvent-resistant (polypropylene or PTFE-lined).[1][2]

Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent exposure and environmental contamination.[2]

Step-by-Step Spill Cleanup:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[2]

  • Protect: Don PPE: Double nitrile gloves, safety goggles, lab coat, and a P95/N95 respirator (if powder is aerosolized).[1][2]

  • Contain:

    • If Solid: Gently cover with a damp paper towel to prevent dust generation.[1][2]

    • If Liquid: Surround with absorbent booms or pads.[1][2]

  • Clean:

    • Scoop material (using a plastic scoop for solids) into a dedicated waste container.[1][2]

    • For residues, wipe the surface with a solvent in which the compound is soluble (e.g., acetone or methanol), then wash with soap and water.[1]

    • Note: All cleanup materials (wipes, gloves) must be disposed of as hazardous chemical waste (Solid Toxic).[1][2]

  • Report: Document the spill according to your facility's EHS guidelines.

References

  • PubChem. (2025).[1][2][6][7] 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (Compound).[1][2][8][9][10] National Library of Medicine.[2] Available at: [Link][1][2]

  • University of Illinois DRS. (2025). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link][1][2]

Sources

Advanced Safety and Operational Guide: Handling 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a critical halogenated heterocyclic building block, 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1703808-62-1) is heavily utilized in the synthesis of pyrazole-based therapeutics, such as phosphodiesterase (PDE) inhibitors and kinase modulators[1]. While its unique functional groups—a cyano group and a brominated pyrazole core—enable versatile cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, they also present specific toxicological and logistical challenges in the laboratory.

This guide synthesizes standard safety data with field-proven operational insights to provide a self-validating system for handling, reacting, and disposing of this compound safely.

Mechanistic Toxicology & Hazard Profile

Understanding the chemical causality behind the Globally Harmonized System (GHS) classifications is essential for proactive risk mitigation:

  • Acute Oral Toxicity (Category 4, H302): If systemically absorbed, the cyano-pyrazole scaffold can interact with off-target biological macromolecules, leading to systemic toxicity[2].

  • Skin & Eye Irritation (Category 2/2A, H315/H319): The bromo-substituent at the 3-position makes the pyrazole ring highly electrophilic. Upon contact with biological tissues, it is susceptible to interacting with nucleophilic residues (e.g., cysteine, lysine) on epidermal and corneal proteins, causing rapid, localized inflammation and tissue damage[2].

  • Respiratory Tract Irritation (Category 3, H335): Supplied as a finely milled crystalline powder, this compound has a high propensity for aerosolization. Inhalation of these micro-particulates causes immediate mechanical and chemical irritation of the mucosal membranes in the respiratory tract[2].

Dynamic Personal Protective Equipment (PPE) Matrix

Standard safety data sheets recommend "protective gloves"[2], but operational reality dictates that PPE must dynamically shift based on the compound's physical state and the solvent system in use. Nitrile is sufficient for the dry powder, but because this compound is typically reacted in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM), standard nitrile will rapidly degrade if a solution spill occurs.

Operational StatePrimary HazardRecommended Glove MaterialEst. Breakthrough TimeRespiratory & Eye Protection
Dry Powder Aerosolization / InhalationNitrile (min 4 mil thickness)> 480 mins (Solid)Fume Hood + Safety Goggles
Solubilized in DMF/DMSO Dermal PermeationButyl Rubber> 240 minsFume Hood (Sash down)
Solubilized in DCM Rapid Solvent DegradationFluorinated Rubber (Viton)> 240 minsFume Hood (Sash down)

Operational Workflows: Step-by-Step Methodologies

To ensure absolute trustworthiness in your handling protocols, every step must minimize the generation of airborne particulates and prevent cross-contamination.

Protocol A: Precision Weighing and Transfer
  • Environmental Control: Conduct all handling inside a Class II chemical fume hood with a verified face velocity of 80–100 fpm[2]. Ensure the compound is brought to room temperature before opening to prevent condensation, which can degrade the nitrile group.

  • Static Mitigation: Pyrazole carbonitriles often exhibit static charge buildup. Use an anti-static zero-stat gun on the weighing spatula and the analytical balance draft shield. Causality: Neutralizing static prevents the fine powder from aerosolizing or clinging to the exterior of transfer vessels.

  • Transfer: Use a V-shaped, anti-static weigh boat. Transfer the solid using a micro-spatula, keeping the transfer distance as short as possible.

  • In-Hood Solubilization: To suppress dust generation, add your reaction solvent (e.g., DMF) directly to the weigh boat or transfer vessel inside the hood before moving the sealed flask to the reaction block.

Protocol B: Spill Response and Decontamination

Because 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is practically insoluble in water, standard aqueous cleaning is ineffective and will merely spread the hazardous powder.

  • Isolation & Containment: Evacuate non-essential personnel. For dry powder spills, do not sweep. For liquid solution spills, surround the spill with a universal liquid-binding material such as diatomite (diatomaceous earth) to prevent spreading[2].

  • Solvent-Assisted Lifting: Dampen absorbent laboratory pads with an alcohol (ethanol or isopropanol). Causality: The compound is highly soluble in alcohols; the solvent dissolves the solid and lifts it into the absorbent matrix[2].

  • Mechanical Scrubbing: Scrub the decontaminated area twice with fresh alcohol-soaked pads to ensure complete removal of the electrophilic residue[2].

  • Validation: Visually inspect the surface under a secondary light source (e.g., a flashlight) at a low angle. Look for any residual crystalline sheen, which indicates incomplete decontamination.

Logical Workflow Visualization

HandlingWorkflow Start Initiate Procedure (CAS: 1703808-62-1) PPE Don Appropriate PPE (Nitrile/Butyl Gloves, Goggles) Start->PPE Hood Transfer to Class II Chemical Fume Hood PPE->Hood State Determine Physical State Hood->State Solid Dry Powder Handling (Risk: Aerosolization) State->Solid Liquid Solution Handling (Risk: Solvent Permeation) State->Liquid Weigh Use Anti-Static Spatula Weigh on Analytical Balance Solid->Weigh Dissolve Solubilize in Organic Solvent (e.g., DMF, DMSO, DCM) Liquid->Dissolve Weigh->Dissolve Spill Spill Occurs? Dissolve->Spill Decon Scrub Surfaces with Alcohol (Ethanol/Isopropanol) Spill->Decon Yes (Solid) Absorb Apply Diatomite Binder (For Liquid Spills) Spill->Absorb Yes (Liquid) Waste Dispose as Halogenated Hazardous Waste Spill->Waste No Decon->Waste Absorb->Decon

Safe handling and spill decontamination workflow for CAS 1703808-62-1.

Waste Disposal & Environmental Logistics

Proper lifecycle management of this compound is legally and environmentally critical:

  • Classification: Due to the presence of the bromine atom, all waste containing this compound must be strictly classified and disposed of as Halogenated Organic Waste [2].

  • Segregation: Never mix with non-halogenated waste streams. Incineration protocols for halogenated compounds require significantly higher temperatures to prevent the atmospheric release of toxic dioxins and furans.

  • Storage Logistics: Store bulk quantities locked up in tightly sealed, high-density polyethylene (HDPE) or amber glass containers. Maintain storage temperatures at 2-8°C away from direct sunlight and ignition sources to prevent thermal degradation of the carbonitrile group[2].

References

1.[2] ChemScene LLC. "Safety Data Sheet: 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile". ChemScene. 2.[1] J-Stage. "Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)". J-Stage.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.